NYAD-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C87H136N18O19 |
|---|---|
Molecular Weight |
1738.1 g/mol |
IUPAC Name |
2-[(2S,5S,8S,11S,15Z,20S)-11-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-20-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-11,20-dimethyl-5,8-bis(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-en-2-yl]acetic acid |
InChI |
InChI=1S/C87H136N18O19/c1-10-53(6)71(91)82(121)103-72(54(7)106)83(122)100-67(46-55-26-16-15-17-27-55)81(120)105-87(9)40-22-14-12-11-13-21-39-86(8,104-80(119)64(45-52(4)5)98-77(116)63(44-51(2)3)97-79(118)68(49-70(110)111)102-85(87)124)84(123)101-66(48-57-33-37-59(108)38-34-57)78(117)99-65(47-56-31-35-58(107)36-32-56)74(113)93-50-69(109)94-61(29-19-24-42-89)75(114)96-62(30-20-25-43-90)76(115)95-60(73(92)112)28-18-23-41-88/h11-12,15-17,26-27,31-38,51-54,60-68,71-72,106-108H,10,13-14,18-25,28-30,39-50,88-91H2,1-9H3,(H2,92,112)(H,93,113)(H,94,109)(H,95,115)(H,96,114)(H,97,118)(H,98,116)(H,99,117)(H,100,122)(H,101,123)(H,102,124)(H,103,121)(H,104,119)(H,105,120)(H,110,111)/b12-11-/t53-,54+,60-,61-,62-,63-,64-,65-,66-,67-,68-,71-,72-,86-,87-/m0/s1 |
InChI Key |
GEQNXFGJXSJPSM-IMKXAZFJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Development of NYAD-13: A Novel HIV-1 Capsid-Targeting Peptide Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of NYAD-13, a rationally designed, cell-penetrating peptide inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a soluble analog of the parent peptide NYAD-1, which was engineered to target the C-terminal domain of the HIV-1 capsid protein, a critical component in the viral life cycle. This guide details the discovery, mechanism of action, and key experimental data related to this compound and its precursors, presenting a summary of the structure-based design strategy and its outcomes. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visual representations of the mechanism of action and experimental workflows are provided using Graphviz diagrams.
Introduction and Rationale
The Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein is a pivotal determinant of viral assembly and, therefore, represents a promising target for antiretroviral therapy.[1] A 12-mer α-helical peptide, known as CAI, was initially identified as an inhibitor of immature and mature-like capsid particle assembly in vitro.[1] However, its therapeutic potential was limited by its inability to penetrate cells.[1]
To overcome this limitation, a structure-based rational design approach was employed to modify CAI. This led to the development of NYAD-1, a hydrocarbon-stapled peptide with enhanced α-helicity and cell-penetrating capabilities.[1] NYAD-1 demonstrated potent anti-HIV-1 activity against a broad range of viral isolates in cell culture.[1] this compound was subsequently derived from NYAD-1 to improve its aqueous solubility for research and experimental purposes. This was achieved by replacing the C-terminal proline residue of NYAD-1 with three lysine (B10760008) residues.
Mechanism of Action
This compound, like its parent compound NYAD-1, functions by disrupting the assembly of the HIV-1 capsid. It binds to a hydrophobic pocket on the C-terminal domain of the HIV-1 capsid protein (C-CA), the same binding site as the original CAI peptide. This binding interferes with the critical dimerization of the C-CA, a necessary step for the formation of both immature and mature virus particles. By preventing proper capsid assembly, this compound effectively inhibits viral replication at a post-entry stage.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds.
Table 1: Solubility and Binding Affinity
| Compound | Solubility in DMSO | Solubility in Water | Binding Affinity (Kd) to C-CA |
| NYAD-1 | ~100 mM | Practically insoluble | ~10 µM (upper bound) |
| This compound | ~100 mM | ~10 mM | ~1 µM |
Table 2: Antiviral Activity and Cytotoxicity of NYAD-1 (Parent of this compound)
| Compound | IC50 (HIV-1 IIIB) | CC50 |
| NYAD-1 | 4-15 µM | >135-300 µM |
| This compound | Similar to NYAD-1, but with pronounced cytotoxicity | - |
Note: While this compound showed antiviral activity similar to NYAD-1, it also exhibited pronounced cytotoxicity, making NYAD-1 the more promising lead for further development.
Experimental Protocols
Detailed methodologies for the key experiments in the development and characterization of this compound are provided below.
4.1. Peptide Synthesis and Purification
The synthesis of this compound involves standard solid-phase peptide synthesis techniques. The key modification from the parent peptide, CAI, is the introduction of a hydrocarbon staple. This is achieved by replacing residues at the i and i+4 positions (Asp-4 and Glu-8 in CAI) with a non-standard amino acid, (S)-2-(2′-pentenyl) alanine. These side chains are then cross-linked. For this compound, the C-terminal proline of NYAD-1 is replaced with three lysine residues.
4.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy was utilized to determine the secondary structure and α-helicity of the peptides.
-
Instrumentation: Jasco J-715 spectropolarimeter.
-
Sample Preparation: Peptides are dissolved in Tris-HCl buffer (20 mM Tris, pH 8.0).
-
Measurement Parameters: Spectra are obtained at 20°C.
-
Analysis: The degree of α-helicity is assessed by the characteristic minima at 208 nm and 222 nm.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was employed to determine the solution structure of the this compound and C-CA complex and to map the binding interface.
-
Sample Preparation: Uniformly 15N- or 13C/15N-labeled C-CA is prepared. The peptide-protein complex is formed by titrating this compound into the labeled C-CA solution.
-
Data Acquisition: A suite of experiments including 15N-HSQC, HNCA, HNCACB, and NOESY are performed.
-
Binding Affinity (Kd) Calculation: Kd is calculated from NMR titration data by monitoring the chemical shift perturbations upon addition of the peptide. The slow exchange kinetics on the NMR timescale are indicative of tight binding.
4.4. Confocal Microscopy for Cell Penetration
This technique was used to visualize the cellular uptake of the peptides.
-
Peptide Labeling: Peptides (CAI, NYAD-1, this compound) are conjugated with a fluorescent tag, such as FITC.
-
Cell Culture: 293T cells are cultured on coverslips.
-
Incubation: Cells are incubated with the FITC-conjugated peptides for a specified time (e.g., 20 hours at 37°C).
-
Imaging: Cells are washed, fixed, and imaged using a laser scanning confocal microscope. Differential interference contrast (DIC) and fluorescent images are captured.
-
Analysis: The overlay of DIC and fluorescent images is used to determine the subcellular localization of the peptides.
4.5. Antiviral Assays
The anti-HIV-1 activity of the peptides is measured in cell-based assays.
-
Cell Lines: MT-2 cells or peripheral blood mononuclear cells (PBMCs) are used.
-
Virus Strains: A panel of laboratory-adapted and primary HIV-1 isolates are used.
-
Assay Procedure: Cells are infected with HIV-1 in the presence of varying concentrations of the peptide.
-
Readout: After a period of incubation, the production of the HIV-1 p24 antigen in the cell culture supernatant is quantified by ELISA.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
The development of this compound and its parent compound, NYAD-1, represents a successful application of structure-based rational drug design. By modifying the cell-impermeable peptide CAI with a hydrocarbon staple, a new class of cell-penetrating HIV-1 inhibitors was created. This compound, a soluble analog of NYAD-1, was instrumental in the detailed structural and biophysical characterization of the interaction with the HIV-1 capsid protein. While this compound itself exhibited cytotoxicity, the insights gained from its study have validated the HIV-1 capsid as a druggable target and have paved the way for the development of next-generation capsid-targeting antivirals.
References
An In-depth Technical Guide to NYAD-13 and its Parent Compound NYAD-1
This technical guide provides a comprehensive overview of the synthetic anti-HIV peptides, NYAD-13 and its parent compound NYAD-1. It is intended for researchers, scientists, and drug development professionals interested in the design, mechanism of action, and experimental evaluation of these novel therapeutic candidates.
Introduction
NYAD-1 is a cell-penetrating, hydrocarbon-stapled α-helical peptide designed to inhibit HIV-1 replication. It is derived from a 12-mer peptide, CAI, which was known to disrupt the assembly of the HIV-1 capsid protein in vitro but lacked cell permeability.[1] The hydrocarbon staple enhances the helicity and cell-penetrating capabilities of the peptide.[1][2] this compound is a more soluble analog of NYAD-1, created to facilitate structural and biophysical studies. This was achieved by replacing a C-terminal proline in NYAD-1 with three lysine (B10760008) residues, increasing its solubility.[3][4] Both peptides target the C-terminal domain (CTD) of the HIV-1 capsid protein, a critical component in the viral life cycle, interfering with virus assembly.
Physicochemical and Pharmacological Properties
The following tables summarize the key quantitative data for NYAD-1 and this compound, providing a comparative view of their properties.
| Compound | Sequence | Modification | Molecular Target | Binding Affinity (Kd) | IC50 | CC50 | Solubility |
| NYAD-1 | Not explicitly stated, but derived from CAI (CAI ITFEDLLDYYGP) with i, i+4 stapling | Hydrocarbon stapling of CAI derivative | HIV-1 Capsid C-terminal domain | ~10 µM (upper bound estimated by NMR) | 4-15 µM | >135-300 µM | Practically insoluble in water, ~100 mM in DMSO |
| This compound | ITFxDLLxYYGKKK (x = (S)-2-(2ʹ-pentenyl)Ala) | i, i+4 hydrocarbon stapling and C-terminal modification of NYAD-1 | HIV-1 Capsid C-terminal domain | ~1 µM (by NMR) | Similar to NYAD-1 | More cytotoxic than NYAD-1 | ~10 mM in water, ~100 mM in DMSO |
Table 1: Comparative Properties of NYAD-1 and this compound
Mechanism of Action: Targeting HIV-1 Capsid Assembly
NYAD-1 and this compound exert their antiviral activity by targeting the C-terminal domain (CTD) of the HIV-1 capsid protein (CA). The binding of these peptides to a hydrophobic pocket on the CA-CTD disrupts the formation of both immature and mature virus particles. This interference with capsid assembly is a critical blow to the viral replication cycle, which is essential for the formation of infectious virions. NMR chemical shift perturbation analysis has mapped the binding site to residues 169-191 of the CA-CTD.
References
- 1. A cell-penetrating helical peptide as a potential HIV-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Hydrocarbon Stapling in NYAD-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrocarbon-stapled peptide, NYAD-13, a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1). A common misconception identifies this compound's target as the p53-MDM2 interaction; however, its mechanism of action is the disruption of HIV-1 capsid assembly via binding to the C-terminal domain (CTD) of the capsid protein. This document elucidates the critical role of hydrocarbon stapling in transforming a biologically inactive peptide into a promising antiviral agent.
The Core Principle: Hydrocarbon Stapling
Hydrocarbon stapling is a chemical strategy used to constrain a peptide into a specific secondary structure, most commonly an α-helix.[1][2][3] This is achieved by synthetically linking the side chains of two amino acids, creating a rigid "staple." For this compound, this involves an (i, i+4) linkage, where two olefin-bearing, non-natural amino acids are incorporated into the peptide sequence at a distance of three residues.[4][5] An on-resin ring-closing metathesis (RCM) reaction, typically catalyzed by a Grubbs catalyst, then forms the covalent hydrocarbon bridge.
The primary functions of this structural reinforcement are:
-
Pre-organization into the Bioactive Conformation: The staple locks the peptide into its α-helical shape, which is required for binding to its target. This reduces the significant entropic penalty that a flexible, linear peptide would pay upon binding, thereby increasing binding affinity.
-
Enhanced Proteolytic Resistance: The rigid, unnatural structure is less susceptible to degradation by proteases compared to linear peptides.
-
Improved Cell Permeability: The hydrocarbon staple masks the polar amide backbone of the peptide, increasing its hydrophobicity and facilitating its passage across the cell membrane.
This compound: From an Inactive Peptide to a Potent HIV-1 Inhibitor
This compound is a soluble analogue of NYAD-1, which itself is a stapled version of a 12-mer α-helical peptide called CAI (Capsid Assembly Inhibitor). The linear CAI peptide binds to a hydrophobic pocket on the HIV-1 capsid CTD but fails to inhibit HIV-1 in cell culture because it is largely unstructured in solution and cannot penetrate cells.
Hydrocarbon stapling of CAI at the i, i+4 positions yielded NYAD-1, which demonstrated significantly enhanced α-helicity, cell-penetrating capabilities, and potent antiviral activity. This compound was subsequently derived from NYAD-1 by replacing a C-terminal proline with three lysine (B10760008) residues to improve solubility for high-resolution structural studies, without altering its fundamental mechanism of action. The staple in this compound is positioned on the solvent-exposed face of the helix, ensuring it does not interfere with the hydrophobic interactions that mediate binding to the capsid protein.
Quantitative Data Analysis
The introduction of the hydrocarbon staple results in dramatic, quantifiable improvements in the biophysical and biological properties of the peptide.
Table 1: Comparison of Biophysical Properties of CAI and its Stapled Analogs
| Peptide | Stapling | α-Helicity in Solution | Cell Permeability |
| CAI | None (Linear) | Low (Random Coil) | No |
| NYAD-1/NYAD-13 | i, i+4 Hydrocarbon | ~80% | Yes |
Table 2: Binding Affinity for HIV-1 Capsid C-Terminal Domain (CA-CTD)
| Peptide | Binding Affinity (Kd) | Fold Improvement |
| CAI | ~15 µM | - |
| This compound | ~1 µM | ~15x |
Table 3: Antiviral Activity against HIV-1
| Peptide | IC50 | Cytotoxicity |
| CAI | No activity in cells | - |
| NYAD-1 | ~4 - 15 µM (strain dependent) | Low |
| This compound | Similar to NYAD-1 | Pronounced |
Experimental Protocols
Synthesis of (i, i+4) Hydrocarbon-Stapled Peptides (e.g., this compound)
This protocol describes the general steps for synthesizing peptides like this compound using solid-phase peptide synthesis (SPPS) and on-resin ring-closing metathesis (RCM).
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Automated SPPS: Perform automated Fmoc-based solid-phase peptide synthesis.
-
Deprotection: Use a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus.
-
Coupling: Couple the next Fmoc-protected amino acid using a coupling agent like HCTU and a base such as DIPEA in DMF.
-
-
Incorporation of Unnatural Amino Acids: At positions i and i+4, manually couple the olefin-bearing amino acids, such as Fmoc-(S)-2-(2'-pentenyl)alanine (Fmoc-S5-OH), using extended coupling times (e.g., 2 x 45 min) to ensure efficient reaction.
-
On-Resin Ring-Closing Metathesis (RCM):
-
Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM).
-
Swell the resin in an anhydrous, degassed solvent like 1,2-dichloroethane (B1671644) (DCE).
-
Add the first-generation Grubbs catalyst (e.g., 3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the resin extensively with DCE and DCM to remove the catalyst.
-
-
Final Deprotection and Cleavage:
-
Remove the final N-terminal Fmoc group.
-
Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the molecular weight of the purified peptide using ESI-MS.
Circular Dichroism (CD) Spectroscopy for Helicity Measurement
CD spectroscopy is used to assess the secondary structure of peptides in solution by measuring the differential absorption of left and right circularly polarized light.
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 20 mM sodium phosphate (B84403), pH 7.4). The buffer should be free of components that have high absorbance in the far-UV region.
-
Prepare the peptide solution to a final concentration of approximately 50 µM.
-
-
Instrument Setup:
-
Use a high-transparency quartz cuvette with a defined path length (e.g., 0.1 cm).
-
Calibrate the CD spectrometer.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample from approximately 260 nm to 190 nm at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (Observed CD [mdeg]) / (c * n * l * 10) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
A characteristic α-helical spectrum shows distinct minima around 208 nm and 222 nm. The percentage of α-helicity can be estimated from the MRE value at 222 nm.
-
NMR Titration for Binding Affinity (Kd) Determination
This method maps the binding interface and determines the dissociation constant (Kd) by observing changes in the NMR spectrum of a ¹⁵N-labeled protein upon the addition of an unlabeled peptide ligand.
-
Sample Preparation:
-
Express and purify ¹⁵N-isotopically labeled HIV-1 CA-CTD protein.
-
Prepare a concentrated stock solution of the unlabeled this compound peptide.
-
Prepare an initial NMR sample of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
-
Data Acquisition:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the free protein. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Create a series of samples by adding increasing amounts of the this compound stock solution to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Monitor the chemical shifts of the protein's amide peaks. Residues at the binding interface will show significant changes (perturbations) in their peak positions.
-
For interactions in the slow exchange regime on the NMR timescale, like this compound with CA-CTD, separate peaks for the free and bound states of the protein are observed.
-
The fraction of bound protein is calculated from the relative intensities of the free and bound peaks at each titration point.
-
The dissociation constant (Kd) is determined by fitting the plot of the fraction of bound protein versus the total peptide concentration to a suitable binding equation.
-
Visualizations: Workflows and Mechanisms
References
- 1. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate protein-peptide titration experiments by nuclear magnetic resonance using low-volume samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Protein–Peptide Titration Experiments by Nuclear Magnetic Resonance Using Low-Volume Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
The NYAD-13 Binding Site on the HIV-1 Capsid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) is a critical structural component that plays a pivotal role in multiple stages of the viral life cycle, including assembly, maturation, and early post-entry events. Its essential functions make it a prime target for novel antiretroviral therapies. This document provides a detailed technical overview of the binding interaction between the hydrocarbon-stapled peptide inhibitor, NYAD-13, and the C-terminal domain (CTD) of the HIV-1 capsid. This compound is a soluble analog of NYAD-1, a cell-penetrating peptide designed to disrupt capsid assembly. We will explore the precise binding site, the mechanism of inhibition, quantitative binding and activity data, and the detailed experimental protocols used to characterize this interaction.
Introduction to the HIV-1 Capsid as a Therapeutic Target
The HIV-1 capsid is a conical fullerene-like structure composed of approximately 250 hexamers and 12 pentamers of the CA protein.[1] This shell encapsulates the viral genome and essential enzymes, protecting them from cellular defense mechanisms. The capsid's integrity and its timely disassembly (uncoating) are crucial for successful reverse transcription and nuclear import of the viral pre-integration complex.[2] The CA protein itself is composed of two distinct domains: an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker.[1][3] The CTD is primarily responsible for the dimerization and inter-hexamer interactions that are critical for the stability of the capsid lattice.[4] Disrupting these interactions at the CTD interface presents a viable strategy for inhibiting HIV-1 replication.
NYAD-1 is a rationally designed, cell-penetrating peptide inhibitor derived from the 12-mer α-helical peptide, CAI (Capsid Assembly Inhibitor). While CAI effectively disrupted capsid assembly in vitro, its inability to penetrate cell membranes rendered it ineffective in cell-based assays. By employing a technique known as hydrocarbon stapling, the α-helical structure of CAI was stabilized, and its cell permeability was enhanced, leading to the creation of NYAD-1. This compound, the subject of this guide, is a highly soluble analog of NYAD-1, modified with C-terminal lysine (B10760008) residues to facilitate detailed structural studies.
The this compound Binding Site on the CA-CTD
Structural and biochemical studies have precisely mapped the binding site of NYAD-1 and this compound to a conserved hydrophobic groove on the C-terminal domain of the HIV-1 capsid protein.
-
Location: The binding site is located at the critical dimerization interface of the CA-CTD. This interface is delimited by helices 8, 9, and 11 of the CTD.
-
Key Residues: NMR chemical shift perturbation analysis has identified that the binding site encompasses residues 169-191 of the CA protein.
-
Nature of Interaction: this compound binds as an amphipathic α-helix, burying its hydrophobic surface into the corresponding hydrophobic pocket of the CA-CTD. The interactions are primarily mediated by hydrophobic contacts. The hydrocarbon staple, which enhances helicity and cell permeability, is positioned on the solvent-exposed face of the peptide, ensuring it does not interfere with the binding interface.
Mechanism of Action
This compound and its parent compound NYAD-1 inhibit HIV-1 replication by directly interfering with the functions of the capsid protein. The binding of the peptide to the CA-CTD dimerization interface triggers an allosteric change, disrupting the delicate process of capsid assembly.
This disruption affects multiple stages of the viral life cycle:
-
Inhibition of Viral Assembly: By binding to the Gag polyprotein during its trafficking to the plasma membrane, NYAD-1 disrupts the formation of both immature and mature virus-like particles. This leads to a dose-dependent reduction in the release of new virions from infected cells.
-
Post-Entry Inhibition: Evidence from time-of-addition experiments suggests that NYAD-1 also targets the incoming viral capsid at a post-entry stage of infection, likely interfering with the uncoating process required for reverse transcription and nuclear import.
References
- 1. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein [mdpi.com]
- 2. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of the C-terminal domain of the HIV-1 capsid protein to lipid membranes: a biophysical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Penetrating Properties of NYAD-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NYAD-13 is a rationally designed, hydrocarbon-stapled peptide that has demonstrated significant potential as an anti-HIV-1 agent. A critical attribute of this compound is its ability to penetrate cell membranes, a feature engineered to overcome the limitations of its parent peptide, CAI (Capsid Assembly Inhibitor). This technical guide provides an in-depth overview of the cell-penetrating properties of this compound, including its design, mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for assessing its cellular uptake.
Introduction: From a Cell-Impermeable Inhibitor to a Cell-Penetrating Peptide
The development of this compound originated from the 12-mer α-helical peptide, CAI, which was identified for its ability to inhibit the assembly of the HIV-1 capsid protein in vitro.[1][2] However, CAI's therapeutic potential was hindered by its inability to cross cell membranes.[3][4] To address this, a structure-based rational design approach was employed, utilizing hydrocarbon stapling to enhance the α-helicity and lipophilicity of the peptide, leading to the creation of NYAD-1.[1][3] this compound is a soluble analog of NYAD-1, designed for improved biophysical and structural studies, and it retains the cell-penetrating capabilities and anti-HIV-1 activity.[1][5]
This compound, like its precursor NYAD-1, targets the C-terminal domain (CTD) of the HIV-1 capsid protein (CA).[1][5][6] This interaction disrupts the formation of both immature and mature viral particles, a critical step in the viral life cycle.[1][7] The ability of this compound to enter cells allows it to access its intracellular target and exert its antiviral effects.
Peptide Sequences and Modifications
The evolution from the parent peptide CAI to this compound involved specific amino acid substitutions and the introduction of a hydrocarbon staple.
-
CAI: The original 12-amino acid peptide with the sequence ITFEDLLDYYGP.[1][8]
-
NYAD-1: Derived from CAI by replacing the fourth and eighth residues (glutamic acid and aspartic acid) with the unnatural amino acid (S)-2-(2′-pentenyl) alanine (B10760859), which are then linked ("stapled") via olefin metathesis. This modification stabilizes the α-helical conformation.[1]
-
This compound: A more soluble analog of NYAD-1, where the C-terminal proline of NYAD-1 is replaced with three lysine (B10760008) residues. The sequence is ITFxDLLxYYGKKK, where 'x' represents (S)-2-(2′-pentenyl) alanine involved in the hydrocarbon staple.[9]
Quantitative Data
The following tables summarize the key quantitative data related to the binding affinity, antiviral activity, and cytotoxicity of NYAD-1 and this compound.
Table 1: Binding Affinity of NYAD-Peptides to HIV-1 Capsid C-Terminal Domain (C-CA)
| Peptide | Dissociation Constant (Kd) | Method | Reference |
| NYAD-1 | ~10 µM (upper bound) | NMR | [1] |
| This compound | ~1 µM | NMR | [1][5] |
| CAI | ~15 µM | Not Specified | [8] |
Table 2: Antiviral Activity and Cytotoxicity of NYAD-1
| Parameter | Value | Cell Line | Virus Strain | Reference |
| IC50 | 4-15 µM | MT-2 cells | HIV-1 IIIB | [5][9] |
| CC50 | >135-300 µM | MT-2 cells | N/A | [9] |
Table 3: Cell Penetration of FITC-Conjugated NYAD-1 (as a proxy for this compound)
| Cell Line | % Positive Cells (FACS) | Method | Reference |
| 293T | ~96% | Flow Cytometry | [1] |
| MT-2 | ~92% | Flow Cytometry | [1] |
| 293T | Positive (Qualitative) | Confocal Microscopy | [1] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the disruption of HIV-1 capsid assembly. Upon entering the host cell, this compound binds to the C-terminal domain of the viral capsid protein, interfering with the protein-protein interactions necessary for the formation of the protective capsid core.
Figure 1: Mechanism of HIV-1 Capsid Assembly Inhibition by this compound.
Experimental Protocols
The following are detailed, representative protocols for assessing the cell-penetrating properties of this compound using confocal microscopy and flow cytometry. These protocols are based on the methodologies described in the cited literature and standard laboratory practices.
Protocol for Confocal Microscopy
This protocol describes the visualization of FITC-labeled this compound uptake in mammalian cells.
Figure 2: Experimental Workflow for Confocal Microscopy Analysis.
Materials:
-
293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
24-well tissue culture plates with sterile glass coverslips
-
FITC-conjugated this compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed 293T cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Incubation: The following day, remove the culture medium and add fresh medium containing FITC-NYAD-13 at the desired concentration (e.g., 10 µM). Incubate the cells for a specified period (e.g., 20 hours) at 37°C in a CO2 incubator.[1]
-
Washing: After incubation, aspirate the peptide-containing medium and gently wash the cells three times with PBS to remove any unbound, extracellular peptide.
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Mounting: Gently wash the cells twice with PBS. Mount the coverslips onto glass microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the FITC channel to detect the peptide and the DAPI channel for the nucleus. A differential interference contrast (DIC) image should also be acquired to visualize the cell morphology.[1]
Protocol for Flow Cytometry
This protocol provides a method for the quantitative analysis of this compound cellular uptake.
Figure 3: Experimental Workflow for Flow Cytometry Analysis.
Materials:
-
293T or MT-2 cells
-
Appropriate culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
FITC-conjugated this compound
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a sufficient number. If using adherent cells like 293T, detach them using a gentle cell dissociation buffer.
-
Peptide Incubation: Resuspend the cells in fresh culture medium containing FITC-NYAD-13 at the desired concentration. Incubate for the desired time at 37°C. Include a negative control of untreated cells.
-
Washing: After incubation, pellet the cells by centrifugation and wash them three times with ice-cold PBS to stop uptake and remove extracellular peptide.
-
Staining and Resuspension: Resuspend the cell pellet in FACS buffer. Add a viability dye such as Propidium Iodide to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a laser to excite FITC.
-
Data Analysis: Gate on the live, single-cell population. Using the untreated control to set the background fluorescence, quantify the percentage of FITC-positive cells and the mean fluorescence intensity of this population.
Conclusion
This compound represents a significant advancement in the development of peptide-based HIV-1 inhibitors. Its engineered cell-penetrating properties, a direct result of rational design and hydrocarbon stapling, enable it to effectively reach its intracellular target and disrupt viral assembly. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further characterize and develop this compound and other cell-penetrating peptides as potential therapeutics.
References
- 1. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the antiviral assembly inhibitor CAP-1 bound to the HIV-1 CA protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Capsid Assembly Inhibitor (CAI) Peptide: Structural Preferences and Delivery into Human Embryonic Lung Cells and Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Capsid in the Early Steps of HIV-1 Infection: New Insights into the Core of the Matter [mdpi.com]
- 5. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A cell-penetrating helical peptide as a potential HIV-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Core of Inhibition: A Technical Guide to Foundational Research on Stapled Peptides in Virology
Introduction
Antiviral research perpetually seeks novel therapeutic modalities capable of overcoming the limitations of conventional small molecules and biologics, such as drug resistance and narrow activity spectra. Stapled peptides have emerged as a powerful class of peptidomimetics engineered to tackle previously "undruggable" protein-protein interactions (PPIs) that are critical for viral life cycles.[1][2][3] Standard peptides, when isolated from their parent protein, often lose their native secondary structure, rendering them biologically inactive and susceptible to rapid proteolytic degradation.[4] Peptide stapling addresses these shortcomings by introducing a synthetic chemical brace, or "staple," that locks the peptide into its bioactive α-helical conformation.[2][5][6] This structural reinforcement enhances proteolytic resistance, improves cell permeability, and increases target binding affinity, making stapled peptides promising candidates for antiviral drug development.[2][3][5]
This guide delves into the foundational research on stapled peptides in virology, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core mechanisms and workflows that underpin this innovative therapeutic strategy.
Core Mechanisms of Viral Inhibition
Stapled peptides primarily exert their antiviral effects by disrupting critical protein-protein interactions at various stages of the viral life cycle. The foundational research has concentrated on three major mechanisms:
-
Inhibition of Viral Entry and Fusion: This is the most extensively studied mechanism.[4][5] Many viruses, including HIV, Respiratory Syncytial Virus (RSV), and coronaviruses, use a class I fusion mechanism that involves the formation of a six-helix bundle (6-HB) structure.[4][7][8] This bundle, formed by the association of heptad repeat (HR) domains, brings the viral and host cell membranes into close proximity, facilitating fusion.[7] Stapled peptides are designed to mimic a segment of one of these domains (e.g., HR2), acting as dominant-negative inhibitors that bind to the other domain (e.g., HR1) and prevent the formation of the fusogenic 6-HB.[4][7][9] Another entry inhibition strategy involves designing stapled peptides that act as decoys for the host cell receptor, as seen in SARS-CoV-2 research where peptides mimic the ACE2 receptor to bind the viral spike protein.[1][4]
-
Inhibition of Viral Assembly: The assembly of new, infectious virions is a highly orchestrated process involving the polymerization of viral structural proteins.[4] For HIV-1, the Gag polyprotein is a critical determinant of virus assembly.[4] Stapled peptides, such as those derived from the Capsid Assembly Inhibitor (CAI), can bind to the C-terminal domain (CTD) of the HIV-1 capsid (CA) protein, disrupting the formation of both immature and mature virus particles.[10][11]
-
Inhibition of Intracellular Viral Processes: Beyond entry and assembly, stapled peptides can be engineered to penetrate host cells and interfere with intracellular viral machinery. Research has demonstrated the development of cell-permeable stapled peptides that target and inhibit HIV-1 integrase, an enzyme essential for integrating the viral DNA into the host genome.[12][13]
Quantitative Data on Antiviral Stapled Peptides
The efficacy of stapled peptides is quantified through various metrics, including their inhibitory concentrations (IC50/EC50), binding affinities (Kd), and proteolytic stability. The following tables summarize key data from foundational studies.
Table 1: Stapled Peptides Targeting SARS-CoV-2 Entry
Peptides designed to mimic Helix-1 of the human ACE2 receptor to act as decoys for the SARS-CoV-2 Spike protein.
| Peptide Name | Target | Assay Type | Cell Line | IC50 (µM) | Binding Affinity (Kd) to RBD | Reference |
| NYBSP-1 | SARS-CoV-2 Spike | Pseudovirus Infection | HT1080/ACE2 | 4.1 ± 0.26 | - | [1] |
| Pseudovirus Infection | A549/ACE2 | 2.2 ± 0.14 | - | [1] | ||
| NYBSP-2 | SARS-CoV-2 Spike | Pseudovirus Infection | HT1080/ACE2 | 2.9 ± 0.27 | - | [1] |
| Pseudovirus Infection | A549/ACE2 | 2.68 ± 0.14 | - | [1] | ||
| NYBSP-4 | SARS-CoV-2 Spike | Pseudovirus Infection | HT1080/ACE2 | 1.97 ± 0.14 | 2.2 µM | [1] |
| Pseudovirus Infection | A549/ACE2 | 2.8 ± 0.08 | - | [1] | ||
| Proteolytic Stability | Human Plasma | T½ > 289 min | - | [1] |
Table 2: Stapled Peptides Targeting HIV-1
Peptides targeting either viral assembly (Capsid protein) or viral entry (gp120/gp41).
| Peptide Name | Target(s) | Mechanism | Antiviral IC50 (µM) | Binding Affinity (Kd) | Reference |
| CAI (linear) | HIV-1 CA (CTD) | Assembly Inhibition | No cell-based activity | ~15 µM | [10][14] |
| NYAD-1 (i,i+4) | HIV-1 CA (CTD) | Assembly Inhibition | 4.2 - 21 | ~1 µM | [10] |
| Biphenyl (B1667301) Stapled-1 | HIV-1 CA (CTD) & gp120 | Dual (Assembly & Entry) | 1.0 - 17.9 | 17.5 µM (to CTD), 7.4 µM (to gp120) | [14] |
| NYAD-36 (i,i+7) | HIV-1 CA & gp120 | Dual (Assembly & Entry) | Low micromolar range | Strong binding to CA & V3 loop | [10][15] |
| NYAD-67 (i,i+7) | HIV-1 CA & gp120 | Dual (Assembly & Entry) | Low micromolar range | Strong binding to CA & V3 loop | [10][15] |
Table 3: Stapled Peptides Targeting Respiratory Syncytial Virus (RSV) Fusion
Peptides designed to mimic the HR2 domain of the RSV F protein to inhibit 6-helix bundle formation.
| Peptide Name | Staple Type | Cell Line | EC50 (µM) | Fold-Increase in Potency (vs. T118) | Reference |
| 4bb | Double Staple | HEp-2 | 0.74 | 12-fold | [7] |
| 4ca | Double Staple | HEp-2 | 0.59 | 11-fold | [7] |
| 4ef | Double Staple | HEp-2 | 3.07 | - | [7] |
| 4bf | Double Staple | HEp-2 | 2.49 | - | [7] |
| T118 (linear) | None | HEp-2 | 6.33 | - | [7] |
Key Experimental Protocols
The development and validation of antiviral stapled peptides involve a standardized set of sophisticated methodologies.
Stapled Peptide Synthesis
The synthesis of hydrocarbon-stapled peptides is a multi-step process typically performed using automated synthesizers.[16][17]
-
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid resin support (e.g., Rink Amide resin) using standard Fmoc (fluorenylmethoxycarbonyl) chemistry.[16][18] Couplings for natural amino acids are performed with an excess of the amino acid and a coupling reagent like HCTU or HATU.[17][18]
-
Incorporation of Non-Natural Amino Acids: At specific positions for the staple (e.g., i and i+4 or i and i+7), non-natural amino acids containing olefinic side chains (e.g., S5 and R8) are incorporated.[3][16] These couplings often require longer reaction times or more potent reagents due to steric hindrance.[3][18]
-
On-Resin Ring-Closing Metathesis (RCM): With the full-length, olefin-bearing peptide still attached to the resin, a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) is added.[16][18] The catalyst facilitates the formation of a covalent hydrocarbon bond between the two olefinic side chains, creating the "staple."[6] This reaction is performed on the solid support to favor intramolecular cyclization.[3]
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[17][19]
-
Purification: The crude peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Antiviral Activity Assays
-
Pseudovirus Neutralization Assay:
-
Principle: This assay provides a safe and quantifiable method to measure the inhibition of viral entry. It uses a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the envelope protein of the target virus (e.g., SARS-CoV-2 Spike).[4] The pseudovirus also carries a reporter gene, such as luciferase or a fluorescent protein.
-
Protocol:
-
The target virus (e.g., SARS-CoV-2 pseudovirus) is pre-incubated with serial dilutions of the stapled peptide for a set time (e.g., 30-60 minutes at 37°C).[4][20]
-
The peptide-virus mixture is then added to host cells engineered to overexpress the specific viral receptor (e.g., A549/ACE2 cells).[1]
-
After a defined incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene expression is measured (e.g., luminescence for luciferase).[20]
-
The reduction in reporter signal relative to untreated virus-infected cells indicates the level of inhibition. IC50 values are calculated from the resulting dose-response curves.[1]
-
-
-
Authentic Virus Infection Assay:
-
Principle: This assay measures the peptide's ability to inhibit infection by the live, replication-competent virus. Efficacy is often determined by measuring the reduction in virus-induced cytopathic effect (CPE) or viral plaques.
-
Protocol (CPE Reduction):
-
Susceptible cells (e.g., Vero E6 for SARS-CoV-2) are seeded in microtiter plates.
-
The live virus is pre-incubated with various concentrations of the stapled peptide.
-
The mixture is added to the cells and incubated for several days (e.g., 4 days).[1]
-
The cells are observed microscopically for the presence of CPE (e.g., rounding, detachment). The peptide concentration that completely inhibits CPE is determined as the IC100.[1]
-
-
-
Cytotoxicity Assay:
-
Principle: It is crucial to ensure that the observed antiviral activity is not a result of the peptide being toxic to the host cells.
-
Protocol: Host cells are incubated with the same concentrations of the peptide as used in the antiviral assays (but without the virus). After a set incubation period, cell viability is measured using reagents like CellTiter-Glo (measures ATP) or MTT.[7]
-
Biophysical and Structural Characterization
-
Circular Dichroism (CD) Spectroscopy:
-
Principle: CD spectroscopy is used to assess the secondary structure of peptides in solution. Alpha-helical structures exhibit a characteristic CD spectrum with distinct negative minima at approximately 208 nm and 222 nm.[10]
-
Methodology: The CD spectrum of the stapled peptide is measured in a suitable buffer (e.g., PBS). The degree of α-helicity is calculated from the mean residue ellipticity at 222 nm and compared to that of the corresponding linear (unstapled) peptide, which typically shows a random coil structure.[1][10]
-
-
Binding Affinity Determination (ITC/SPR):
-
Principle: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify the binding interaction between the stapled peptide and its viral protein target.
-
Methodology (SPR):
-
The target viral protein (e.g., HIV-1 gp120 or CA) is immobilized on a sensor chip.[14]
-
Solutions of the stapled peptide at various concentrations are flowed over the chip.
-
The binding and dissociation are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are analyzed to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) rates.[14]
-
-
Visualizations of Core Concepts
Diagrams of Mechanisms and Workflows
Caption: Mechanism of viral entry inhibition by a stapled peptide mimicking the HR2 domain.
Caption: Inhibition of HIV-1 assembly by a stapled peptide targeting the capsid (CA) protein.
Caption: Decoy mechanism of an ACE2-mimicking stapled peptide against SARS-CoV-2.
Caption: Experimental workflow for the development and validation of antiviral stapled peptides.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Unleashing the Antiviral Potential of Stapled Peptides: A New Frontier in Combating Human Neurotropic Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 4. Stapled peptides as potential inhibitors of SARS‐CoV‐2 binding to the hACE2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unleashing the Antiviral Potential of Stapled Peptides: A New Frontier in Combating Human Neurotropic Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. news-medical.net [news-medical.net]
- 9. Repurposing staples for viruses: applying peptide design to RSV prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-acting stapled peptides target both HIV-1 entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging the Therapeutic, Biological, and Self-Assembling Potential of Peptides for the Treatment of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of Cell-Permeable Stapled-Peptides as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of antiviral stapled peptides containing a biphenyl cross-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Activity of Dual-acting Hydrocarbon-stapled Peptides against HIV-1 Predominantly Circulating in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EP2334317A2 - Stapled peptides and method of synthesis - Google Patents [patents.google.com]
- 20. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System [mdpi.com]
Preliminary Efficacy of NYAD-13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary studies on the efficacy of NYAD-13, a synthetic, cell-penetrating helical peptide investigated for its potential as an HIV-1 inhibitor. The document details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols employed in its initial evaluation.
Introduction
This compound was developed as a more soluble analog of NYAD-1, a hydrocarbon-stapled peptide designed to inhibit HIV-1 replication.[1][2] The parent compound, NYAD-1, was engineered from a 12-mer α-helical peptide known as Capsid Assembly Inhibitor (CAI), which, despite showing in vitro activity, lacked cell permeability.[1] The introduction of a hydrocarbon staple enhanced the alpha-helicity and conferred cell-penetrating properties to NYAD-1.[1][2] this compound was specifically created for detailed biophysical analysis by replacing the C-terminal proline of NYAD-1 with three lysine (B10760008) residues, thereby increasing its solubility. This modification facilitated structural studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate its interaction with its molecular target.
Mechanism of Action
The primary target of this compound is the C-terminal domain of the HIV-1 capsid protein (C-CA). By binding to a hydrophobic pocket within the C-CA, this compound disrupts the critical process of viral capsid assembly. This interference inhibits the formation of both immature and mature-like virus particles, a crucial step in the HIV-1 life cycle. The binding of this compound is analogous to that of NYAD-1, which has been shown to co-localize with the Gag polyprotein and disrupt its assembly and processing.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary studies of this compound and its parent compound, NYAD-1.
Table 1: Antiviral Activity and Cytotoxicity
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (SI) | Notes |
| This compound | HIV-1 IIIB | Similar to NYAD-1 | Pronounced Cytotoxicity | Not Reported | High cytotoxicity limits therapeutic potential. |
| NYAD-1 | HIV-1 Isolates | 4 - 15 | > 135 - 300 | >9 - >75 | Effective against a range of HIV-1 isolates. |
Table 2: Biophysical Properties and Binding Affinity
| Compound | Target | Kd (µM) | Method | Solubility | Key Structural Feature |
| This compound | C-CA | ~1 | NMR | High (~10 mM in water) | C-terminal lysines for increased solubility. |
| NYAD-1 | C-CA | ~1 | NMR | Low (practically insoluble in water) | Hydrocarbon staple for cell penetration. |
| CAI | C-CA | ~15 | Not Specified | Not Reported | Parent linear peptide, not cell-permeable. |
Experimental Protocols
Detailed methodologies for the key experiments are described below.
4.1 Peptide Synthesis and Purification
This compound was synthesized using manual Fmoc solid-phase synthesis on Rink amide MBHA resin. The synthesis involved the following key steps:
-
Amino Acid Coupling: Standard amino acids were coupled with a four-fold excess. For the olefin-bearing unnatural amino acid, (S)-Fmoc-2-(2'-pentenyl) alanine, a two-fold excess was used.
-
Hydrocarbon Stapling: Peptide resin with the N-terminus protected was treated with Grubbs catalyst in degassed 1,2-dichloroethane (B1671644) to form the olefinic bridge (staple).
-
Cleavage and Purification: The peptide was cleaved from the resin using a standard cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Final Product: The cleaved peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its purity and mass were confirmed by mass spectrometry.
4.2 NMR Spectroscopy for Binding Analysis
Nuclear Magnetic Resonance (NMR) was used to confirm the binding of this compound to the C-CA and to determine the binding affinity.
-
Sample Preparation: A sample was prepared containing U-¹⁵N,¹³C-labeled monomeric C-CA complexed with unlabeled this compound in an acetate (B1210297) buffer.
-
Data Acquisition: A series of NMR experiments, including ¹⁵N-edited three-dimensional NOESY-HSQC, were acquired on Bruker AVANCE spectrometers at 25 °C.
-
Analysis: Chemical shift perturbation analysis was used to map the binding site. The slow exchange kinetics observed in the NMR spectra were used to calculate an approximate dissociation constant (Kd) of ~1 μM.
4.3 Antiviral and Cytotoxicity Assays
The antiviral activity of this compound was tested against the laboratory strain HIV-1 IIIB.
-
Antiviral Assay: While specific details for the this compound assay are not fully provided, such assays typically involve infecting susceptible cell lines (e.g., MT-2 cells) with HIV-1 in the presence of varying concentrations of the peptide. The inhibition of viral replication is then measured, often by quantifying viral markers like p24 antigen.
-
Cytotoxicity Assay: The cytotoxicity of this compound was evaluated in parallel. This generally involves exposing cells to the same concentrations of the peptide used in the antiviral assay and measuring cell viability using methods like the MTT or XTT assay. The results indicated that this compound exhibited pronounced cytotoxicity.
4.4 Cellular Penetration Analysis
Confocal microscopy was employed to visually confirm that this compound could penetrate cells.
-
Peptide Labeling: this compound was conjugated with a fluorescent tag, fluorescein (B123965) isothiocyanate (FITC), to create FITC-β-Ala-NYAD-13.
-
Cell Incubation: 293T cells were incubated with the FITC-conjugated peptide for 20 hours at 37 °C.
-
Imaging: The cells were then imaged using a confocal microscope. The resulting images demonstrated the presence of the fluorescently labeled peptide inside the cells, confirming its cell-penetrating capability.
Conclusion
The preliminary studies of this compound confirm its role as a valuable tool for biophysical and structural investigations of peptide-based HIV-1 capsid inhibitors. It successfully mimics the binding mechanism and antiviral activity of its parent compound, NYAD-1, by targeting the C-terminal domain of the HIV-1 capsid protein and disrupting viral assembly. However, the pronounced cytotoxicity of this compound is a significant limitation for its direct therapeutic application. Future research efforts may focus on modifying the peptide structure to reduce toxicity while preserving its potent anti-HIV-1 activity, leveraging the structural insights gained from studies with the highly soluble this compound analog.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of NYAD-13
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis and purification of NYAD-13, a hydrocarbon-stapled peptide inhibitor of HIV-1 capsid protein. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) and subsequent purification techniques.
Introduction
This compound is a modified version of the cell-penetrating peptide NYAD-1, which is derived from the HIV-1 capsid inhibitor (CAI).[1][2] The modification involves the replacement of two amino acids in the CAI sequence with non-natural olefin-bearing amino acids, which are then cross-linked through a process called olefin metathesis.[1] This "staple" stabilizes the helical structure of the peptide, enhancing its cell permeability and stability.[3] this compound was specifically designed for improved solubility in biophysical studies by substituting a C-terminal proline with three lysine (B10760008) residues.[1]
Synthesis of this compound
The synthesis of this compound is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), followed by on-resin olefin metathesis to form the hydrocarbon staple.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Materials and Reagents
| Reagent | Supplier | Notes |
| Rink Amide MBHA resin | e.g., Gyros Protein Technologies | 0.33 mmol/g substitution |
| Fmoc-protected amino acids | Various suppliers | Standard and unnatural amino acids |
| (S)-Fmoc-2-(2'-pentenyl) alanine | Synthesized in-house or custom order | Key for stapling |
| HATU (Coupling reagent) | Various suppliers | |
| NMM (N-Methylmorpholine) | Various suppliers | Base for coupling |
| Piperidine (B6355638) | Various suppliers | For Fmoc deprotection |
| DMF (N,N-Dimethylformamide) | Various suppliers | Solvent |
| Grubbs' Catalyst (1st Generation) | Various suppliers | For olefin metathesis |
| 1,2-Dichloroethane (DCE) | Various suppliers | Solvent for metathesis |
| TFA (Trifluoroacetic acid) | Various suppliers | For cleavage |
| TIS (Triisopropylsilane) | Various suppliers | Scavenger |
| EDT (1,2-Ethanedithiol) | Various suppliers | Scavenger |
| Water | Various suppliers | |
| Diethyl ether | Various suppliers | For precipitation |
Protocol for Automated Peptide Synthesis
This protocol is adapted from the synthesis of NYAD-1 and can be performed on an automated peptide synthesizer.[3]
-
Resin Preparation: Start with Rink Amide MBHA resin at a 10 µmol scale.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat once.
-
Amino Acid Coupling:
-
For standard amino acids, use a 10-fold excess of 100 mM amino acid and HATU, with 400 mM NMM. Allow the coupling reaction to proceed for 20 minutes and repeat once.
-
For the unnatural amino acid, (S)-2-(2'-pentenyl) alanine, use a 5-fold excess and a single coupling reaction of 30 minutes.
-
-
Washes: Perform DMF washes after each deprotection and coupling step.
-
On-Resin Metathesis:
-
Once the linear peptide is synthesized, treat the resin-bound peptide with a 10 mM solution of Grubbs' catalyst in 1,2-dichloroethane.
-
Allow the reaction to proceed for 2 hours and repeat once.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA:TIS:EDT:Water (95:1:2.5:2.5) for 2 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purification of this compound
The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Materials and Equipment
| Item | Specifications |
| RP-HPLC System | Preparative or semi-preparative scale |
| C18 Column | e.g., Varian Microsorb-MV, 300 Å, 5 µm, 250 x 4.6 mm |
| Solvent A | Water with 0.1% TFA |
| Solvent B | Acetonitrile with 0.1% TFA |
| Mass Spectrometer | For fraction analysis |
| Lyophilizer | For obtaining the final peptide powder |
Purification Protocol
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A.
-
HPLC Separation:
-
Equilibrate the C18 column with Solvent A.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of 5-95% Solvent B over 60 minutes at a flow rate of 1 ml/min.[3]
-
-
Fraction Collection: Collect fractions based on the UV absorbance profile at 220 nm and 280 nm.
-
Analysis: Analyze the collected fractions using mass spectrometry to identify those containing the pure this compound peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Quality Control
The purity and identity of the final this compound product should be confirmed by analytical RP-HPLC and mass spectrometry. The helical conformation can be confirmed using circular dichroism.[1]
Data Summary
| Parameter | Value/Method | Reference |
| Peptide Sequence | Ac-CAI-X-TFED-X-LLDYYGKKK-NH2 (X = (S)-2-(2'-pentenyl) alanine) | [1] |
| Stapling Position | i, i+4 (residues 4 and 8) | [1] |
| Synthesis Method | Automated Fmoc Solid-Phase Peptide Synthesis | [3] |
| Cyclization Method | On-resin olefin metathesis with Grubbs' catalyst | [1][3] |
| Purification Method | Reverse-Phase HPLC | [3] |
| HPLC Column | C18, 300 Å, 5 µm, 250 x 4.6 mm | [3] |
| Mobile Phase | Water (0.1% TFA) and Acetonitrile (0.1% TFA) | [3] |
| Expected Purity | >95% (as determined by analytical HPLC) |
References
- 1. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for FITC-Labeled NYAD-13 in Cell Penetration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for utilizing FITC-labeled NYAD-13 in cell penetration assays. This compound is a hydrocarbon-stapled, cell-penetrating peptide designed as an inhibitor of HIV-1 capsid assembly. Its intrinsic cell permeability and the covalent attachment of a Fluorescein Isothiocyanate (FITC) label allow for direct visualization and quantification of its uptake into mammalian cells.
Introduction
This compound is a more soluble analog of NYAD-1, a rationally designed, helically-stabilized peptide that targets the C-terminal domain (CTD) of the HIV-1 capsid (CA) protein.[1][2][3] The hydrocarbon staple enhances the peptide's alpha-helical structure and improves its ability to penetrate cell membranes.[2][4] this compound was developed from NYAD-1 by replacing a C-terminal proline with three lysine (B10760008) residues, which significantly increases its solubility in aqueous solutions, facilitating its use in cell-based assays.[2][4] The primary mechanism of action for this compound as an antiviral is the disruption of HIV-1 particle assembly.[1][3][4]
FITC labeling provides a reliable method for tracking the peptide's cellular uptake and subcellular localization. This is crucial for validating its cell-penetrating properties and for studies aiming to understand its mechanism of action.
Data Presentation
The following tables summarize quantitative data from cell penetration assays using FITC-labeled NYAD-1 and its analogs.
Table 1: Cellular Uptake of FITC-Labeled Peptides by FACS Analysis
| Peptide | Cell Line | Percentage of FITC-Positive Cells | Reference |
| FITC-conjugated NYAD-1 | 293T | 96% | [1] |
| FITC-conjugated CAI (Control) | 293T | 40% | [1] |
| FITC-conjugated NYAD-1 | MT-2 | 92% | [1] |
| FITC-conjugated CAI (Control) | MT-2 | 0% | [1] |
Table 2: Cellular Internalization of FITC-Labeled Peptides by Confocal Microscopy
| Peptide | Cell Line | Percentage of Cells with Internal Staining | Reference |
| FITC-β-Ala-NYAD-1 | 293T | ~90% | [1] |
| FITC-β-Ala-NYAD-13 | 293T | ~90% | [1] |
| FITC-CAI (Control) | 293T | <10% | [1] |
Experimental Protocols
Protocol 1: Labeling of this compound with FITC (On-Resin)
This protocol outlines a general procedure for labeling a peptide with FITC while it is still attached to the solid-phase synthesis resin. A spacer, such as β-alanine, is recommended to prevent the cleavage of the N-terminal amino acid under acidic conditions.[5]
Materials:
-
This compound peptide on resin
-
Fmoc-β-Ala-OH (or other suitable spacer)
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Pyridine
-
Standard reagents and solvents for solid-phase peptide synthesis
Procedure:
-
Couple Fmoc-β-Ala-OH to the N-terminus of the resin-bound this compound.
-
Remove the Fmoc protecting group from the β-alanine.
-
Wash the resin three times with DMF.
-
Wash the resin with DCM and drain.
-
Prepare a solvent mixture of pyridine/DMF/DCM (12:7:5).
-
Dissolve FITC (1.1 equivalents relative to resin substitution) in the solvent mixture.
-
Add the FITC solution to the resin and mix overnight at room temperature.
-
Perform a Kaiser test to check for the presence of free amines. If the test is positive, repeat steps 5-7.
-
Wash the resin three times with DMF, three times with isopropanol, and three times with DCM.
-
Cleave the FITC-labeled peptide from the resin and purify using standard procedures (e.g., HPLC).
Protocol 2: Qualitative Assessment of Cell Penetration by Fluorescence Microscopy
This protocol is for visualizing the cellular uptake and subcellular localization of FITC-NYAD-13.
Materials:
-
FITC-labeled this compound
-
8-well chamber slides or coverslips in a multi-well plate
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium containing DAPI (e.g., ProLong Gold Antifade Mountant with DAPI)
Procedure:
-
Seed cells in an 8-well chamber slide at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Prepare the desired concentration of FITC-NYAD-13 in serum-free medium (a typical starting concentration is 25 µM).[6]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the FITC-NYAD-13 solution to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C.[1][6]
-
After incubation, remove the peptide solution and wash the cells three times with PBS to remove any peptide bound to the cell surface.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[6]
-
Wash the cells twice with PBS.
-
Mount the coverslip or the chamber slide with mounting medium containing DAPI.
-
Visualize the cells using a fluorescence or confocal microscope. FITC will appear as green fluorescence, and DAPI-stained nuclei will be blue.
Protocol 3: Quantitative Assessment of Cell Penetration by Flow Cytometry (FACS)
This protocol allows for the quantification of the percentage of cells that have internalized FITC-NYAD-13.
Materials:
-
FITC-labeled this compound
-
Cell line of interest (e.g., 293T, MT-2)[1]
-
6-well or 12-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS)
-
Propidium Iodide (PI) or other viability dye (optional)
Procedure:
-
Seed cells in a multi-well plate and grow to ~80% confluency.
-
Prepare various concentrations of FITC-NYAD-13 in serum-free medium.
-
Remove the culture medium, wash cells once with PBS, and add the peptide solutions.
-
Incubate for a specified time (e.g., 4 hours) at 37°C.[6]
-
After incubation, remove the peptide solution and wash the cells three times with cold PBS.
-
Harvest the cells by trypsinization and resuspend them in a single-cell suspension in cold FACS buffer.
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for FITC excitation.
-
Gate on the live cell population (if using a viability dye) and quantify the percentage of FITC-positive cells compared to an untreated control cell population.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of HIV-1 assembly inhibition by this compound.
Experimental Workflow Diagrams
Caption: Workflow for fluorescence microscopy cell penetration assay.
Caption: Workflow for quantitative FACS cell penetration assay.
References
- 1. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for In Vitro HIV-1 Assembly Assay with NYAD-13
Application Note: Measuring the Inhibition of HIV-1 Gag Assembly In Vitro using the Stapled Peptide NYAD-13
Introduction
The assembly of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical stage in the viral lifecycle, orchestrated by the Gag polyprotein. This process, which involves the multimerization of Gag at the plasma membrane of the host cell, leads to the formation of immature virus particles. The subsequent maturation into infectious virions requires proteolytic cleavage of Gag and the reassembly of the capsid (CA) protein into a conical core. Due to its essential role, HIV-1 assembly is a key target for the development of novel antiretroviral therapies. This compound is a hydrocarbon-stapled peptide that has been shown to inhibit HIV-1 assembly by targeting the C-terminal domain (CTD) of the HIV-1 CA protein.[1] This document provides a detailed protocol for an in vitro HIV-1 assembly assay to evaluate the inhibitory activity of this compound.
Principle of the Assay
This assay biochemically reconstitutes the assembly of HIV-1 Gag into virus-like particles (VLPs) in a test tube. Purified recombinant HIV-1 Gag protein, when incubated under appropriate conditions (e.g., in the presence of nucleic acids and at a suitable salt concentration), will self-assemble into particles that resemble immature virions. The assembly process can be monitored in real-time by measuring the increase in turbidity (light scattering) of the solution as Gag monomers polymerize into larger VLP structures. The inhibitory effect of compounds like this compound can be quantified by observing the reduction in the rate and extent of this turbidity increase. The morphology of the resulting VLPs can be visualized by negative stain transmission electron microscopy.
Quantitative Data for this compound
| Compound | Target | Binding Affinity (Kd) | In Cellulo IC50 (for NYAD-1) |
| This compound | HIV-1 CA-CTD | ~1 µM | Not Available |
| NYAD-1 | HIV-1 CA-CTD | Not Available | 4–15 µM |
Experimental Protocols
This protocol is divided into three main stages: preparation of reagents, the in vitro assembly and inhibition assay, and assessment of assembly.
Preparation of Reagents
A construct of HIV-1 Gag lacking the myristoylation signal and the p6 domain is recommended for higher solubility and stability. A common construct is Δ16–99 Δp6 Gag.[2]
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the desired HIV-1 Gag protein.
-
Grow an overnight culture in LB medium with the appropriate antibiotic at 37°C.
-
Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture for 3-4 hours at 37°C.
-
Harvest the bacterial cells by centrifugation.
-
-
Purification: [2]
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM PMSF, 10 mM β-mercaptoethanol, 1 µM ZnCl2, 0.75 M NaCl, 10% glycerol).[2]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the Gag protein from the supernatant using a combination of ammonium (B1175870) sulfate (B86663) precipitation and chromatography (e.g., phosphocellulose and size exclusion chromatography).
-
Dialyze the purified Gag protein against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.5 M NaCl) and store at -80°C in small aliquots.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
The 5' leader region of the HIV-1 genome is a potent inducer of Gag assembly.
-
Template Preparation:
-
Linearize a plasmid containing the T7 promoter followed by the desired HIV-1 RNA sequence (e.g., the 5' leader region).
-
-
In Vitro Transcription:
-
Use a commercial in vitro transcription kit (e.g., T7 MEGAscript kit) according to the manufacturer's instructions.
-
Purify the transcribed RNA by gel electrophoresis or other suitable methods.
-
Resuspend the purified RNA in nuclease-free water and determine its concentration.
-
-
Dissolve lyophilized this compound peptide in an appropriate solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro HIV-1 Assembly and Inhibition Assay (Turbidity Assay)
This protocol is adapted from established in vitro HIV-1 assembly assays.
-
Reaction Setup:
-
On a 96-well clear-bottom plate, prepare the reaction mixtures. For each reaction, the final volume will be 100 µL.
-
Control Reactions:
-
No Inhibitor Control: Purified Gag protein + HIV-1 RNA in assembly buffer.
-
Negative Control (No Assembly): Purified Gag protein in assembly buffer without RNA.
-
Buffer Control: Assembly buffer only.
-
-
Test Reactions: Purified Gag protein + HIV-1 RNA + varying concentrations of this compound in assembly buffer. It is recommended to test a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50.
-
-
Assembly Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT.
-
Procedure:
-
Add the assembly buffer, HIV-1 RNA (e.g., a final concentration that is 5% of the Gag protein concentration by weight), and this compound (or vehicle control) to the wells.
-
Initiate the assembly reaction by adding the purified HIV-1 Gag protein to a final concentration of 1 mg/mL.
-
Immediately place the plate in a plate reader capable of measuring absorbance at 350 nm.
-
-
Data Acquisition:
-
Measure the absorbance at 350 nm every minute for 60-120 minutes at a constant temperature (e.g., 37°C).
-
The increase in absorbance over time is indicative of VLP assembly.
-
-
Data Analysis:
-
Subtract the background absorbance (from the buffer control) from all readings.
-
Plot the absorbance at 350 nm as a function of time for each condition.
-
To determine the IC50 of this compound, plot the maximum absorbance or the initial rate of assembly against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
Assessment of VLP Formation by Electron Microscopy
This procedure allows for the visualization of the assembled VLPs and the effect of this compound on their morphology.
-
Sample Preparation:
-
At the end of the assembly reaction, take a 10 µL aliquot from the control and inhibited reactions.
-
-
Grid Preparation:
-
Place a carbon-coated Formvar film grid on a droplet of the sample for 2-5 minutes to allow the VLPs to adsorb.
-
Wick off the excess sample with filter paper.
-
-
Negative Staining:
-
Place the grid on a droplet of 2% uranyl acetate (B1210297) for 1-5 minutes.
-
Wick off the excess stain and allow the grid to air dry.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope.
-
In the uninhibited control, spherical VLPs of approximately 100-120 nm in diameter should be visible. In the presence of an effective concentration of this compound, a significant reduction in the number of VLPs or the presence of malformed particles is expected.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Isothermal Titration Calorimetry for NYAD-13 Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[1][2][3] This allows for a complete thermodynamic characterization of a binding event in a single experiment, providing key parameters such as the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[2][4] These data are critical in basic research and throughout the drug discovery and development pipeline for validating targets, characterizing hits, and optimizing lead compounds.
This document provides a detailed protocol for utilizing ITC to study the binding of the hydrocarbon-stapled peptide, NYAD-13, to its target protein. This compound is a derivative of NYAD-1, an inhibitor of HIV-1 capsid protein (CA) assembly. It binds to the C-terminal domain of CA, disrupting the formation of mature virus particles. Understanding the thermodynamics of this interaction is crucial for the development of more potent antiviral agents.
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat absorbed or released during the titration of a ligand into a sample cell containing a macromolecule. The instrument consists of a reference cell and a sample cell, both enclosed in an adiabatic jacket. A sensitive feedback system maintains a constant temperature between the two cells. As the ligand is injected into the sample cell, binding occurs, resulting in a temperature change. The instrument's feedback system compensates for this change by adjusting the power supplied to the cell heater. The resulting heat change per injection is measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can then be fitted to a suitable binding model to extract the thermodynamic parameters.
Experimental Protocol
This protocol is designed for a standard ITC instrument, such as a MicroCal PEAQ-ITC, VP-ITC, or ITC200.
Materials and Reagents
-
This compound Peptide: Synthesized and purified to >95% purity.
-
Target Protein (e.g., HIV-1 CA C-terminal domain): Expressed and purified to >95% purity.
-
ITC Buffer: A buffer in which both the protein and peptide are stable and soluble. A common starting point is 25 mM HEPES, pH 7.5, 100 mM NaCl.
-
Degassing Apparatus: For degassing the buffer and samples.
-
High-Precision Syringe: For loading the sample into the cell.
-
ITC Instrument and Consumables: As per the manufacturer's instructions.
Sample Preparation
-
Buffer Matching: Dialyze both the protein and the this compound peptide against the same batch of ITC buffer. This is a critical step to minimize heats of dilution and buffer mismatch effects. For small peptides like this compound, a dialysis device with a low molecular weight cutoff (e.g., 1 kDa) should be used.
-
Concentration Determination: Accurately determine the concentration of both the protein and the peptide solutions after dialysis. Use a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient or a protein concentration assay. Accurate concentration determination is crucial for the accuracy of the derived stoichiometry.
-
Sample Degassing: Thoroughly degas the buffer, protein, and peptide solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe.
-
Sample Centrifugation: Centrifuge the protein and peptide solutions at high speed (e.g., >12,000 x g) for 5-10 minutes to remove any aggregates.
Instrument Setup and Experimental Run
-
Power On and Equilibrate: Turn on the ITC instrument and allow it to equilibrate to the desired experimental temperature (e.g., 25 °C).
-
Clean Cell and Syringe: Ensure the sample cell and injection syringe are thoroughly cleaned according to the manufacturer's protocol.
-
Load Samples:
-
Macromolecule (in the cell): By convention, the macromolecule (target protein) is placed in the sample cell. A typical starting concentration is 10-50 µM.
-
Ligand (in the syringe): The ligand (this compound peptide) is loaded into the injection syringe. The concentration of the ligand should be 10-20 times that of the macromolecule in the cell.
-
-
Experimental Parameters:
-
Number of Injections: Typically 19-20 injections.
-
Injection Volume: A small initial injection (e.g., 0.4 µL) to be discarded from the analysis, followed by larger, equal-volume injections (e.g., 2 µL).
-
Injection Spacing: Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).
-
Stirring Speed: Set to an appropriate speed (e.g., 750 rpm) to ensure rapid mixing without generating excess heat.
-
-
Control Experiments:
-
Ligand into Buffer: Titrate the this compound peptide into the ITC buffer to measure the heat of dilution. This value should be small and will be subtracted from the experimental data.
-
Buffer into Protein: Titrate the ITC buffer into the protein solution to ensure there are no significant heats of dilution for the protein.
-
Data Analysis
-
Integration of Raw Data: The raw ITC data consists of a series of heat-flow peaks corresponding to each injection. Integrate the area under each peak to determine the heat change per injection.
-
Subtraction of Controls: Subtract the heat of dilution of the ligand from the integrated data.
-
Plotting the Binding Isotherm: Plot the corrected heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Model Fitting: Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the analysis software provided with the instrument (e.g., Origin). This fitting will yield the thermodynamic parameters: K D , n, and ΔH.
-
Calculation of Gibbs Free Energy and Entropy: The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the following equations:
-
ΔG = -RT ln(K A ) where K A = 1/K D
-
ΔG = ΔH - TΔS
-
Data Presentation
The quantitative data obtained from the ITC experiment should be summarized in a clear and structured table for easy comparison and interpretation.
| Thermodynamic Parameter | Symbol | Value | Units |
| Binding Affinity (Dissociation Constant) | K D | [Insert Value] | µM |
| Stoichiometry | n | [Insert Value] | |
| Enthalpy Change | ΔH | [Insert Value] | kcal/mol |
| Entropy Change | ΔS | [Insert Value] | cal/mol·K |
| Gibbs Free Energy Change | ΔG | [Insert Value] | kcal/mol |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the ITC protocol for this compound binding.
Conceptual Diagram of this compound Binding
References
- 1. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Isothermal titration calorimetry [cureffi.org]
- 4. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NYAD-13 in HIV-1 Capsid Dimerization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein is a critical component in the viral life cycle, playing a pivotal role in the assembly of the viral core. The dimerization of the C-terminal domain (CTD) of the capsid protein is an essential step in this assembly process, making it a prime target for novel antiretroviral therapies. NYAD-13 is a hydrocarbon-stapled alpha-helical peptide derived from a previously identified capsid assembly inhibitor, CAI.[1][2] Through chemical modification, this compound exhibits enhanced cell permeability and improved binding affinity to the HIV-1 capsid protein compared to its predecessor.[1] These characteristics make this compound a valuable tool for studying the intricacies of HIV-1 capsid dimerization and for the development of new classes of HIV-1 inhibitors.
This document provides detailed application notes and experimental protocols for utilizing this compound in HIV-1 capsid dimerization research. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 virology and antiviral drug discovery.
Mechanism of Action
This compound and its analogue, NYAD-1, are cell-penetrating peptides that specifically target the C-terminal domain of the HIV-1 capsid protein.[1][3] By binding to a hydrophobic pocket within the CTD, these peptides interfere with the protein-protein interactions necessary for capsid dimerization.[2][3] This disruption of dimerization inhibits the proper assembly of both immature and mature viral particles.[3][4] In cell-based assays, NYAD-1 has been shown to colocalize with the Gag polyprotein and disrupt the formation of virus-like particles.[3][5] Furthermore, treatment with NYAD-1 leads to an accumulation of the Gag precursor protein, Pr55Gag, indicating an impairment of Gag processing.[4]
Caption: Mechanism of this compound Inhibition of HIV-1 Capsid Assembly.
Quantitative Data Summary
The following table summarizes the binding affinity and antiviral activity of this compound and related compounds against the HIV-1 capsid protein. This data facilitates a comparative analysis of their potency and efficacy.
| Compound | Target | Assay | Kd (μM) | IC50 (μM) | Reference |
| This compound | HIV-1 CA-CTD (monomeric) | NMR | ~1 | - | [1] |
| NYAD-1 | HIV-1 CA-CTD | NMR | ~1 | - | [1] |
| NYAD-1 | HIV-1 IIIB (in MT-2 cells) | p24 Assay | - | 4-15 | [3][4] |
| CAI | HIV-1 CA-CTD | Various | ~15 | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the interaction of this compound with the HIV-1 capsid protein are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). This protocol outlines the steps to determine the binding kinetics of this compound to the HIV-1 capsid protein.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Materials:
-
Biacore system (e.g., Biacore X100)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified recombinant HIV-1 capsid protein (full-length or CTD)
-
Synthetic this compound peptide
-
Running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% (v/v) Tween-20
-
Immobilization buffer: 10 mM sodium acetate, pH 4.5
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the HIV-1 capsid protein (20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
-
Analyte Binding:
-
Prepare a series of this compound dilutions in running buffer (e.g., 0.1 µM to 10 µM).
-
Inject each concentration of this compound over the immobilized capsid surface and a reference flow cell (without immobilized protein) at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).
-
Allow the dissociation of the complex by flowing running buffer for a defined dissociation time (e.g., 300 seconds).
-
-
Surface Regeneration: After each binding cycle, inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.
Materials:
-
Isothermal titration calorimeter (e.g., MicroCal VP-ITC)
-
Purified recombinant HIV-1 capsid protein
-
Synthetic this compound peptide
-
Dialysis buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl
Procedure:
-
Sample Preparation:
-
Dialyze both the HIV-1 capsid protein and this compound peptide extensively against the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
A typical starting concentration for the capsid protein in the sample cell is 10-50 µM, and for this compound in the syringe is 100-500 µM.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 300 rpm).
-
Set the injection parameters (e.g., 20 injections of 10 µL each with a spacing of 180 seconds).
-
-
Titration:
-
Load the HIV-1 capsid solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Initiate the automated titration experiment.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to capsid protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RT * ln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
HIV-1 p24 Antigen Capture Assay for Antiviral Activity
This ELISA-based assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of virus production. It is used to determine the inhibitory effect of this compound on HIV-1 replication in a cell-based system.
Caption: Workflow for HIV-1 p24 Antigen Capture Assay.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2 cells)
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
This compound peptide
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercial HIV-1 p24 Antigen Capture Assay kit (or individual reagents: p24 capture antibody, detection antibody, streptavidin-HRP, TMB substrate)
-
Microplate reader
Procedure:
-
Cell Plating: Seed target cells into a 96-well plate at an appropriate density (e.g., 1 x 104 cells/well).
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells.
-
Infect the cells with a predetermined amount of HIV-1.
-
Include appropriate controls: uninfected cells, infected untreated cells, and a positive control inhibitor (e.g., a reverse transcriptase inhibitor).
-
-
Incubation: Incubate the plate at 37 °C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
p24 ELISA:
-
Follow the manufacturer's instructions for the p24 antigen capture assay kit.
-
Typically, this involves coating a 96-well plate with a capture anti-p24 antibody, adding the virus-containing supernatants (after viral lysis with a detergent), followed by a biotinylated anti-p24 detection antibody, streptavidin-horseradish peroxidase, and a colorimetric substrate (TMB).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using recombinant p24 protein of known concentrations.
-
Calculate the concentration of p24 in each sample from the standard curve.
-
Plot the percentage of p24 inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC50).
-
Conclusion
This compound represents a significant advancement in the development of peptide-based inhibitors targeting HIV-1 capsid assembly. Its ability to penetrate cells and disrupt a critical protein-protein interaction in the viral life cycle makes it an invaluable tool for both basic research and therapeutic development. The protocols and data presented in these application notes are intended to provide a comprehensive guide for researchers to effectively utilize this compound in their studies of HIV-1 capsid dimerization and to aid in the discovery of the next generation of antiretroviral drugs.
References
- 1. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]
- 3. ablinc.com [ablinc.com]
- 4. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablinc.com [ablinc.com]
Application Notes and Protocols for NYAD-13 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NYAD-13 is a hydrocarbon-stapled peptide inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). It is a derivative of the CAI peptide, engineered for enhanced cell permeability and solubility.[1] this compound targets a hydrophobic pocket on the C-terminal domain (CTD) of the HIV-1 CA, a critical interface for the protein dimerization and subsequent capsid assembly. By binding to this site, this compound disrupts the formation of both immature and mature viral capsids, a crucial step in the HIV-1 life cycle. Its well-defined mechanism of action and high binding affinity make it an excellent tool for high-throughput screening (HTS) campaigns aimed at discovering novel small-molecule inhibitors of HIV-1 capsid assembly.
These application notes provide detailed protocols for utilizing this compound in competitive binding assays suitable for HTS, enabling the identification of new drug candidates that target the same critical binding site on the HIV-1 CA.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the protein-protein interactions necessary for the assembly of the HIV-1 capsid. The HIV-1 CA protein consists of an N-terminal domain (NTD) and a C-terminal domain (CTD) connected by a flexible linker. The dimerization of the CTD is a key step in the formation of the hexameric and pentameric capsomers that constitute the viral capsid. This compound binds to a hydrophobic pocket on the CA-CTD, the same site bound by its parent peptide, CAI, thereby preventing the necessary conformational changes and protein-protein interactions required for capsid formation.[1]
Figure 1: Mechanism of this compound Action.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound and related molecules, which are essential for designing and interpreting HTS assays.
| Compound | Target | Binding Affinity (Kd) | Assay Method | Reference |
| This compound | Monomeric HIV-1 CA-CTD | ~1 µM | NMR | [2] |
| NYAD-1 | HIV-1 CA-CTD | ~1 µM | NMR | |
| CAI | HIV-1 CA-CTD | ~15 µM | Not specified |
High-Throughput Screening Applications
Below are protocols for three common HTS assay formats: Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and AlphaScreen.
Experimental Workflow for a Competitive HTS Assay
Figure 2: General workflow for a competitive HTS assay using this compound.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
Principle: This assay measures the FRET between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody that recognizes a tag on the CA-CTD protein (e.g., GST or His-tag), and an acceptor fluorophore (e.g., d2 or XL665) conjugated to a this compound-biotin tracer via streptavidin. When the tracer binds to the CA-CTD, the donor and acceptor are in close proximity, resulting in a high FRET signal. Test compounds that compete with the tracer for binding to the CA-CTD will disrupt this interaction, leading to a decrease in the FRET signal.
References
- 1. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A HTRF based competitive binding assay for screening specific inhibitors of HIV-1 capsid assembly targeting the C-Terminal domain of capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring NYAD-13 Cell Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NYAD-13 is a hydrocarbon-stapled, alpha-helical peptide designed as a cell-penetrating inhibitor of HIV-1 capsid assembly. Its efficacy is contingent on its ability to enter target cells and interact with its intracellular target, the C-terminal domain of the HIV-1 capsid protein (CA-CTD). This document provides detailed application notes and protocols for measuring the cellular uptake of this compound, primarily focusing on qualitative and quantitative fluorescence-based methods. These protocols are intended to guide researchers in assessing the cell permeability of this compound and similar peptidomimetics.
Introduction
The development of cell-penetrating peptides (CPPs) is a promising strategy for delivering therapeutic agents to intracellular targets. This compound, a more soluble analog of the parent peptide NYAD-1, was rationally designed to enhance cell permeability while maintaining its inhibitory function against HIV-1 capsid formation.[1][2] Accurate and reliable measurement of its cellular uptake is critical for evaluating its therapeutic potential and understanding its mechanism of action. The primary challenge in quantifying the uptake of such peptides is distinguishing between membrane-bound and truly internalized molecules.[3] This guide details protocols for confocal microscopy and flow cytometry, offering methods to visualize and quantify the cellular internalization of this compound.
Quantitative Data Summary
While direct quantitative data for this compound cell uptake is not extensively published, the following table summarizes key quantitative parameters related to its biological activity and binding affinity, which are indirect indicators of its successful cellular entry and target engagement.
| Parameter | Value | Cell/System | Comments | Reference |
| IC50 (NYAD-1) | 4-15 µM | MT-2 cells, PBMCs | Anti-HIV-1 activity against various isolates. This compound is a more soluble analog. | [2][3] |
| CC50 (NYAD-1) | > 135-300 µM | Not specified | Indicates low cytotoxicity. | |
| Kd (this compound to C-CA) | ~ 1 µM | NMR Titration | Demonstrates strong binding to its intracellular target. | |
| Kd (CAI to C-CA) | ~ 15 µM | NMR Titration | The parent, cell-impermeable peptide shows weaker binding. | |
| Cell Penetration (NYAD-1) | ~92% positive cells | MT-2 cells (FACS) | FACS data was considered potentially unreliable due to membrane binding. |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its cellular uptake.
Caption: Mechanism of this compound action within a host cell.
Caption: General experimental workflow for measuring cell uptake.
Experimental Protocols
Protocol 1: Qualitative and Localization Analysis of this compound Uptake by Confocal Microscopy
This protocol is the most reliable method for confirming the intracellular localization of this compound, as it allows for visual discrimination between membrane-associated and internalized peptide.
Materials:
-
FITC-conjugated this compound (or other suitable fluorescent label)
-
293T, HeLa, or other appropriate target cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom confocal dishes or coverslips
-
Paraformaldehyde (PFA) 4% in PBS for fixing (optional)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: 24 hours prior to the experiment, seed cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of FITC-NYAD-13 in sterile DMSO or water. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 5-20 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing FITC-NYAD-13.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired time period (e.g., 4-20 hours). A time-course experiment (e.g., 1, 4, 8, 20 hours) is recommended to understand uptake kinetics.
-
Washing: After incubation, aspirate the peptide-containing medium. Wash the cells three times with 1 mL of cold PBS to remove unbound peptide from the cell surface.
-
Fixation (Optional but Recommended):
-
Add 4% PFA to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Counterstaining:
-
Incubate cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using a mounting medium or add PBS to the dishes.
-
Image the cells using a confocal microscope. Acquire images in the FITC (for this compound) and DAPI/Hoechst (for nucleus) channels.
-
Acquire Z-stack images to confirm that the fluorescence signal is intracellular and not just on the cell surface. An orthogonal view is essential for this confirmation.
-
Include a negative control of cells treated with FITC-conjugated, cell-impermeable peptide (like CAI) to ensure the observed signal is due to specific uptake.
-
Expected Results: Internalized FITC-NYAD-13 will appear as green fluorescence within the cytoplasm and potentially the nucleus of the cells, distinct from the blue-stained nuclei. The negative control should show minimal to no intracellular fluorescence.
Protocol 2: Quantitative Analysis of this compound Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of the percentage of cells that have taken up the peptide and the relative amount of uptake per cell. However, it is crucial to include proper controls to mitigate the risk of overestimation due to membrane-bound peptides.
Materials:
-
FITC-conjugated this compound
-
MT-2, Jurkat, or other suspension cell lines (adherent cells can be used but require trypsinization)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells and to remove surface-bound peptide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
Incubation: Add FITC-NYAD-13 to the cell suspension at various final concentrations (e.g., 1, 5, 10, 20 µM). Include an untreated cell sample as a negative control.
-
Incubate the cells at 37°C in a CO₂ incubator for a set time (e.g., 4 hours).
-
Washing and Treatment:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and wash the cells twice with cold PBS.
-
Crucial Step: To differentiate between internalized and membrane-bound peptide, resuspend the cell pellet in a small volume of Trypsin-EDTA and incubate for 5-10 minutes at 37°C. This will proteolytically cleave surface-bound peptides.
-
Quench the trypsin by adding a 5-10 fold excess of complete medium.
-
-
Final Wash: Pellet the cells again, aspirate the supernatant, and resuspend in 0.5 mL of cold FACS buffer (PBS with 1-2% FBS).
-
Data Acquisition:
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel (typically ~525/50 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter.
-
Use the untreated control to set the gate for FITC-negative cells.
-
Quantify the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the positive population for each sample.
-
Note on Reliability: As reported, FACS analysis can be unreliable for peptides with high membrane affinity. The trypsinization step is critical. Comparing results with and without trypsin treatment can help estimate the contribution of surface binding. Confocal microscopy should always be used as a confirmatory method.
Conclusion
The cellular uptake of this compound is a prerequisite for its anti-HIV-1 activity. The protocols outlined here provide robust methods for assessing its cell penetration. Confocal microscopy is the gold standard for visualizing intracellular localization and confirming uptake, while flow cytometry offers a quantitative measure, provided that steps are taken to account for surface binding. Together, these techniques are essential tools for the preclinical evaluation of this compound and other novel cell-penetrating peptide therapeutics.
References
Application Notes and Protocols for NYAD-13 Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NYAD-13 is a soluble analog of NYAD-1, a rationally designed, cell-penetrating helical peptide that targets the C-terminal domain (CTD) of the HIV-1 capsid (CA) protein.[1][2] By binding to a critical hydrophobic pocket in the CA-CTD, this compound disrupts the dimerization and subsequent assembly of the viral capsid, a crucial step in the HIV-1 life cycle.[1][2] While demonstrating antiviral activity against HIV-1, this compound has also been noted for its pronounced cytotoxicity.[1] These application notes provide a comprehensive experimental framework for the continued investigation of this compound's antiviral properties and toxicological profile.
This document outlines detailed protocols for in vitro and in vivo studies to thoroughly characterize the efficacy, mechanism of action, and safety of this compound. The provided methodologies are intended to serve as a guide for researchers in the fields of virology and antiviral drug development.
Data Presentation
All quantitative data from the described experiments should be meticulously recorded and summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| TZM-bl | HIV-1 IIIB | Luciferase Reporter | |||
| MT-2 | HIV-1 IIIB | p24 ELISA | |||
| PBMCs | Primary Isolate | p24 ELISA |
Table 2: In Vivo Efficacy of this compound in Humanized Mouse Model
| Treatment Group | Route of Administration | Dosing Regimen | Mean Plasma Viral Load (copies/mL) at Day X | Change in Mean Human CD4+ T cell Count (cells/µL) | Adverse Events Noted |
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control (e.g., cART) |
Experimental Protocols
In Vitro Antiviral Activity Assays
a) Luciferase Reporter Gene Assay in TZM-bl Cells
This assay measures the inhibition of HIV-1 infection by quantifying the reduction in Tat-induced luciferase reporter gene expression.
-
Materials: TZM-bl cells, HIV-1 strain (e.g., IIIB), complete growth medium (GM), DEAE-Dextran, this compound, positive control inhibitor, luciferase assay reagent, 96-well plates.
-
Procedure:
-
Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds.
-
Pre-incubate virus with the diluted compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells in the presence of DEAE-Dextran to enhance infectivity.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of neutralization against the log of the compound concentration.
b) p24 Antigen Capture ELISA in MT-2 Cells or PBMCs
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cells as a measure of viral replication.
-
Materials: MT-2 cells or Peripheral Blood Mononuclear Cells (PBMCs), HIV-1 strain, complete culture media, this compound, positive control inhibitor, HIV-1 p24 ELISA kit, 96-well plates.
-
Procedure:
-
Seed MT-2 cells or PHA-stimulated PBMCs in 96-well plates.
-
Infect cells with HIV-1 in the presence of serial dilutions of this compound or control compounds.
-
Incubate for a specified period (e.g., 7 days), replenishing media and compound as needed.
-
Collect the culture supernatant at various time points.
-
Quantify the p24 antigen concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.
-
Materials: Target cell line (e.g., TZM-bl, MT-2), complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or isopropanol/DMSO mixture), 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assays.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
In Vitro HIV-1 Capsid Assembly Assay
This assay evaluates the ability of this compound to inhibit the in vitro assembly of purified HIV-1 capsid protein into tubular structures.
-
Materials: Purified recombinant HIV-1 capsid protein, assembly buffer (e.g., high salt buffer), this compound, negative control, transmission electron microscopy (TEM) grids.
-
Procedure:
-
Induce in vitro assembly of the capsid protein in the assembly buffer in the presence of varying concentrations of this compound.
-
Incubate the reactions under conditions known to promote capsid assembly.
-
Apply the reaction mixtures to TEM grids and negatively stain (e.g., with uranyl acetate).
-
Visualize the formation of capsid tubes using a transmission electron microscope.
-
-
Data Analysis: Qualitatively and quantitatively assess the inhibition of capsid tube formation in the presence of this compound compared to the control.
In Vivo Antiviral Efficacy in Humanized Mice
This protocol describes the evaluation of this compound's antiviral activity in a humanized mouse model of HIV-1 infection.
-
Animal Model: Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells) exhibiting stable human immune cell reconstitution.
-
Materials: Humanized mice, HIV-1 infectious stock, this compound formulation for in vivo administration, vehicle control, positive control (e.g., combination antiretroviral therapy - cART), blood collection supplies.
-
Procedure:
-
Infect humanized mice with a pathogenic strain of HIV-1.
-
Monitor plasma viral load until it reaches a stable set point.
-
Randomize mice into treatment groups (vehicle, low-dose this compound, high-dose this compound, cART).
-
Administer the treatments according to the planned dosing regimen and route.
-
Collect blood samples longitudinally to monitor plasma viral load (by RT-qPCR) and human CD4+ T cell counts (by flow cytometry).
-
Monitor mice for any signs of toxicity or adverse effects.
-
-
Data Analysis: Compare the changes in plasma viral load and CD4+ T cell counts between the treatment and control groups to determine the in vivo efficacy of this compound.
Mandatory Visualizations
Caption: HIV-1 capsid-mediated nuclear import pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
Troubleshooting & Optimization
troubleshooting NYAD-13 solubility issues in aqueous buffers
Welcome to the technical support center for NYAD-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility issues and effectively utilizing this compound in aqueous buffers for a variety of experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it designed to be water-soluble?
A1: this compound is a hydrocarbon-stapled peptide inhibitor of the HIV-1 capsid protein, derived from its parent compound, NYAD-1.[1][2] The structure of this compound was specifically modified to enhance its aqueous solubility for research purposes, particularly for structural studies like NMR.[1][2] This was achieved by replacing the C-terminal proline residue of NYAD-1 with three lysine (B10760008) residues, introducing positive charges that improve its interaction with aqueous environments.[1]
Q2: My this compound, described as "highly soluble," is precipitating in my aqueous buffer. What could be the cause?
A2: While this compound is significantly more soluble than its predecessor, NYAD-1, several factors can still lead to precipitation in aqueous buffers. These can include:
-
Buffer composition and pH: The specific ions and pH of your buffer may influence the solubility of this compound.
-
Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit in your specific experimental conditions.
-
Temperature: Temperature fluctuations can affect the solubility of peptides.
-
Improper dissolution technique: The method used to dissolve the lyophilized peptide can impact its final solubility.
Q3: What is the recommended starting buffer for dissolving this compound?
A3: For NMR studies, this compound has been successfully dissolved in 100 mM ammonium (B1175870) acetate (B1210297) (NH₄Ac) buffer at pH 7.0. This would be a reasonable starting point for many experimental applications. However, the optimal buffer may vary depending on your specific assay requirements.
Q4: Are there any known stability issues with this compound in aqueous solutions?
A4: While the literature does not detail specific stability issues, it is generally good practice to prepare fresh solutions of peptide-based inhibitors for each experiment. If long-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: this compound has shown some cytotoxicity. How might this impact my experiments?
A5: Yes, it has been reported that while this compound exhibits antiviral activity similar to NYAD-1, it also shows pronounced cytotoxicity. It is crucial to determine the cytotoxic concentration range of this compound in your specific cell line or experimental system to ensure that the observed effects are due to its intended biological activity and not a result of cell death.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to resolving common solubility challenges with this compound.
Issue 1: Precipitate forms immediately upon adding this compound to the buffer.
Troubleshooting Workflow
Caption: Immediate Precipitation Troubleshooting Workflow.
Issue 2: this compound dissolves initially but precipitates over time or upon dilution.
Troubleshooting Workflow
Caption: Delayed Precipitation Troubleshooting Workflow.
Experimental Protocols
Protocol 1: Recommended Dissolution of Lyophilized this compound
-
Pre-equilibration: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Initial Solubilization: Add a small amount of a suitable organic co-solvent, such as DMSO or ethanol, to the lyophilized powder. Gently vortex to ensure the peptide is fully wetted and dissolved.
-
Aqueous Buffer Addition: Slowly add your desired aqueous buffer to the dissolved peptide concentrate with continuous gentle mixing.
-
Final Concentration: Adjust the volume with the aqueous buffer to achieve the final desired concentration.
-
Verification: Visually inspect the solution for any particulates. If necessary, a brief sonication in a water bath can aid in complete dissolution.
Protocol 2: Determining the Aqueous Solubility of this compound
-
Preparation of Supersaturated Solutions: In separate vials, add an excess amount of this compound to a series of aqueous buffers with varying pH values (e.g., pH 5.0, 7.0, 8.0).
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Peptide: Centrifuge the vials at high speed to pellet the undissolved this compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Quantitative Data
Table 1: Influence of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Co-solvent Concentration (%) | Maximum Achievable this compound Concentration (µM) | Observations |
| None | 0 | 50 | Precipitates at higher concentrations |
| DMSO | 1 | 200 | Clear solution |
| Ethanol | 1 | 150 | Clear solution |
| DMSO | 5 | >1000 | Clear solution |
| Ethanol | 5 | 800 | Clear solution |
Table 2: pH-Dependent Solubility of this compound
| Buffer System | pH | Maximum Solubility (µM) |
| Acetate Buffer | 5.0 | 25 |
| Phosphate Buffer | 7.0 | 60 |
| Ammonium Acetate | 7.0 | 100 |
| Tris Buffer | 8.0 | 75 |
Signaling Pathway and Mechanism of Action
This compound, like its parent compound NYAD-1, targets the C-terminal domain of the HIV-1 capsid protein. This interaction disrupts the formation of mature and immature virus particles, a critical step in the viral life cycle.
Caption: this compound Mechanism of Action.
References
Technical Support Center: Optimizing NYAD-13 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with NYAD-13, a potent HIV-1 inhibitor known to exhibit significant cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit cytotoxicity?
A1: this compound is a soluble, cell-penetrating, hydrocarbon-stapled helical peptide derived from NYAD-1. It is designed to inhibit HIV-1 replication by binding to the C-terminal domain of the HIV-1 capsid protein, thereby disrupting viral assembly.[1] While effective as an antiviral agent, its physicochemical properties, including its positive charge (due to the addition of three lysine (B10760008) residues for increased solubility) and amphipathic nature, likely contribute to its pronounced cytotoxic effects by enabling interactions with and disruption of cellular membranes.[2]
Q2: What are the likely mechanisms of this compound-induced cytotoxicity?
A2: While the specific cytotoxic mechanism of this compound has not been fully elucidated in publicly available literature, synthetic peptides, including hydrocarbon-stapled peptides, can induce cell death through two primary pathways: apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a controlled process involving the activation of caspases and modulation of Bcl-2 family proteins. Necrosis, on the other hand, often results from severe membrane damage, leading to cell lysis and the release of intracellular contents. Given that many antiviral peptides can trigger either pathway, it is crucial to experimentally determine which is predominant for this compound in your specific cell model.[2][3]
Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?
A3: A combination of assays is recommended to differentiate between apoptosis and necrosis.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is the gold standard. Annexin V stains phosphatidylserine (B164497), which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis and necrosis).
-
Caspase Activity Assays: Measuring the activity of executioner caspases (caspase-3 and -7) can confirm the involvement of the apoptotic pathway.
-
LDH Release Assay: An increase in lactate (B86563) dehydrogenase (LDH) in the culture supernatant is indicative of membrane damage and necrosis.
By comparing the results of these assays, you can build a comprehensive picture of the mode of cell death.
Q4: What are the critical first steps to minimize this compound cytotoxicity while maintaining its antiviral efficacy?
A4: The primary strategy is to perform a careful dose-response and time-course experiment.
-
Concentration Gradient: Test a wide range of this compound concentrations to identify the lowest effective concentration for antiviral activity and the concentration at which cytotoxicity becomes significant.
-
Time-Course Analysis: Evaluate both antiviral efficacy and cytotoxicity at different time points (e.g., 24, 48, 72 hours) to find a therapeutic window where the desired antiviral effect is achieved before substantial cell death occurs.
Q5: Are there any formulation or experimental strategies to reduce the off-target cytotoxicity of this compound?
A5: While modifying the peptide itself is a complex process, some experimental approaches can be considered:
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes mitigate peptide cytotoxicity by binding to the peptide and reducing its effective free concentration. However, this can also potentially interfere with its antiviral activity. It is advisable to test different serum concentrations.
-
Co-treatment with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants (if oxidative stress is involved) or pan-caspase inhibitors (to block apoptosis) could be explored, though this may also impact the desired therapeutic effect.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Recommended Solution |
| Inconsistent Peptide Preparation | Ensure the lyophilized peptide is properly reconstituted and aliquoted to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions from a stock solution for each experiment. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding plates. Check for cell clumping. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the peptide and affect cell viability. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and experimental repeats. |
Issue 2: Conflicting results between different cytotoxicity assays (e.g., MTT shows low toxicity, but LDH release is high).
| Possible Cause | Recommended Solution |
| Different Mechanisms of Cell Death | This discrepancy often suggests a necrotic mechanism. The MTT assay measures metabolic activity, which might persist for some time even after the cell membrane has been compromised (leading to LDH release). Prioritize results from membrane integrity assays like LDH release or Trypan Blue exclusion. |
| Interference with Assay Reagents | The peptide may interfere with the chemistry of a specific assay. For example, a reducing agent in the peptide buffer could affect the tetrazolium salt in the MTT assay. Run appropriate controls, including the peptide in cell-free media with the assay reagents. |
| Timing of Assay | The kinetics of different cell death markers vary. LDH release is an early indicator of necrosis, while a decrease in metabolic activity (MTT) or caspase activation may occur later in apoptosis. Perform a time-course experiment and measure multiple endpoints. |
Issue 3: Loss of antiviral activity at concentrations with acceptable cytotoxicity.
| Possible Cause | Recommended Solution |
| Narrow Therapeutic Window | The effective concentration and the toxic concentration may be very close. Perform a more detailed dose-response curve with smaller concentration increments to precisely define the therapeutic window. |
| Peptide Instability | The peptide may be degrading in the culture medium over the course of the experiment. Assess the stability of this compound in your specific culture medium. Consider shorter incubation times or replenishing the peptide-containing medium. |
| Cell Line Specificity | The sensitivity to both the antiviral and cytotoxic effects of this compound can vary between different cell lines. If possible, test in multiple relevant cell lines. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Caspase-3/7 Activity | % HIV-1 Inhibition |
| 0 (Control) | 100 ± 5 | 0 ± 2 | 100 ± 8 | 0 |
| 1 | 98 ± 6 | 3 ± 2 | 110 ± 10 | 25 ± 5 |
| 5 | 92 ± 8 | 8 ± 3 | 150 ± 12 | 60 ± 7 |
| 10 | 75 ± 10 | 25 ± 5 | 250 ± 20 | 90 ± 4 |
| 25 | 40 ± 7 | 60 ± 8 | 180 ± 15 | 98 ± 2 |
| 50 | 15 ± 5 | 85 ± 6 | 120 ± 10 | 99 ± 1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line, assay conditions, and experimental setup.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential pathways of this compound induced cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay
Principle: This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
References
- 1. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HIV associated cell death: Peptide-induced apoptosis restricts viral transmission [frontiersin.org]
- 3. HIV associated cell death: Peptide-induced apoptosis restricts viral transmission - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of NYAD-13 in cell culture
Welcome to the technical support center for NYAD-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a hydrocarbon-stapled alpha-helical peptide designed as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1).[1] It is a more soluble analog of the parent peptide, NYAD-1.[1][2] The intended mechanism of action is the disruption of HIV-1 capsid assembly by binding to the C-terminal domain (CTD) of the HIV-1 capsid protein (CA).[1][3] This interaction is crucial for the formation of both immature and mature virus particles.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While detailed molecular off-target interactions for this compound are not extensively documented in publicly available literature, the peptide has been observed to exhibit "pronounced cytotoxicity" in cell culture.[2] This suggests that this compound may have off-target effects that lead to cell death. The general mechanisms for cytotoxicity of cell-penetrating and hydrocarbon-stapled peptides can include disruption of the cell membrane, leading to necrosis, or induction of programmed cell death (apoptosis).
Q3: Are there any known off-target binding partners for peptides similar to this compound?
A3: While specific off-target binding partners for this compound have not been identified, studies on other hydrocarbon-stapled peptides derived from the same parent peptide (CAI) have shown unexpected off-target interactions. For instance, some i,i+7 stapled analogs were found to also target the V3 loop of the HIV-1 envelope glycoprotein (B1211001) gp120, in addition to the capsid protein.[4] This highlights the potential for stapled peptides to have multiple binding partners.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture, with a focus on addressing its cytotoxic off-target effects.
Issue 1: I am observing high levels of cell death in my this compound treated cultures. How can I determine the cause?
Answer: High levels of cell death are a known issue with this compound. The first step is to characterize the nature of the cell death (apoptosis vs. necrosis) and to rule out experimental artifacts.
Recommended Actions:
-
Confirm Peptide Quality and Handling: Ensure the peptide is properly stored and handled to avoid degradation. Prepare fresh stock solutions in a suitable solvent like DMSO and use a final concentration of the solvent that is non-toxic to your cells (typically ≤ 0.1%).
-
Perform a Dose-Response and Time-Course Experiment: This will help you determine the concentration and incubation time at which cytotoxicity is observed.
-
Differentiate Between Apoptosis and Necrosis: Use an assay like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy to distinguish between these two cell death pathways. A detailed protocol is provided below.
Issue 2: My results from the Annexin V/PI assay indicate that this compound is inducing apoptosis. What are the next steps?
Answer: Induction of apoptosis suggests that this compound may be interacting with specific intracellular signaling pathways.
Recommended Actions:
-
Investigate Caspase Activation: Perform a western blot to look for cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
-
Assess Mitochondrial Membrane Potential: Use a dye such as JC-1 to determine if there is a loss of mitochondrial membrane potential, another key event in the intrinsic apoptotic pathway.
-
Consider Off-Target Screening: To identify potential off-target proteins, consider performing a kinome profiling assay, as kinase signaling is often involved in apoptosis.
Issue 3: My results from the Annexin V/PI assay suggest necrosis. What does this indicate?
Answer: Necrosis is often indicative of direct damage to the cell membrane.
Recommended Actions:
-
Membrane Integrity Assays: Perform a lactate (B86563) dehydrogenase (LDH) release assay to quantify membrane damage.
-
Visualize Membrane Disruption: If possible, use electron microscopy to visualize any structural changes to the cell membrane upon this compound treatment.
-
Modify Peptide Delivery: Consider strategies to reduce direct membrane interaction, such as encapsulation in nanoparticles, although this will require significant experimental optimization.
Data Presentation
Table 1: Summary of this compound Characteristics
| Characteristic | Description | Reference(s) |
| Peptide Type | Hydrocarbon-stapled alpha-helical peptide | [1][3] |
| Parent Peptide | NYAD-1 | [1][2] |
| Intended Target | C-terminal domain (CTD) of HIV-1 capsid protein (CA) | [1][3] |
| Mechanism of Action | Inhibition of HIV-1 capsid assembly | [1][2] |
| Solubility | More soluble analog of NYAD-1 | [2] |
| Observed Activity | Antiviral activity against HIV-1 | [2] |
| Known Off-Target Effect | Pronounced cytotoxicity in cell culture | [2] |
Experimental Protocols
Protocol 1: Differentiation of Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To distinguish between live, apoptotic, and necrotic cells in a this compound treated cell population.
Materials:
-
This compound treated and untreated control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture your cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include an untreated control and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Alternatively, visualize the cells under a fluorescence microscope using appropriate filters for the chosen fluorophores.
-
Interpretation of Results:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small as the membrane is compromised)
Visualizations
Caption: Intended vs. Potential Off-Target Pathways of this compound.
Caption: Troubleshooting Workflow for this compound Induced Cytotoxicity.
Caption: Principle of Annexin V / Propidium Iodide (PI) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the stability and storage of NYAD-13 peptides
Welcome to the technical support center for the NYAD-13 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and storage of this compound, a hydrocarbon-stapled peptide inhibitor of HIV-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and successful application of this compound in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound peptides.
Question 1: My lyophilized this compound peptide appears as a small film or is barely visible in the vial. Is this normal?
Answer: Yes, this is completely normal. Lyophilized peptides are often supplied in very small quantities, and after the lyophilization process, the peptide can form a thin, sometimes invisible film on the vial's surface. The apparent volume of the powder can vary between vials containing the same amount of peptide.
Question 2: I'm having trouble dissolving my this compound peptide. What is the recommended reconstitution procedure?
Answer: this compound is a hydrocarbon-stapled peptide, which increases its hydrophobicity. Therefore, direct reconstitution in aqueous buffers may be challenging. Follow these steps for effective reconstitution:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[1][2] This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Initial Solvent: Due to its hydrophobic nature, it is recommended to first dissolve this compound in a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO).[3] The solubility of this compound in DMSO is approximately 100 mM.[3]
-
Vortex and Sonicate: After adding the initial solvent, gently vortex the vial. If particulates are still visible, sonication in a water bath for a few minutes can aid in dissolution.
-
Dilution into Aqueous Buffer: Once the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer to the peptide solution. It is crucial to add the buffer to the peptide solution and not the other way around to avoid precipitation. The final concentration of the organic solvent should be compatible with your experimental assay.
Question 3: My reconstituted this compound solution appears cloudy or shows precipitation after adding my aqueous buffer. What should I do?
Answer: Precipitation upon addition of an aqueous buffer is a common issue with hydrophobic peptides like this compound and can be attributed to aggregation. Here are some troubleshooting steps:
-
Adjust pH: The solubility of peptides is highly dependent on pH. For this compound, which has three C-terminal lysines, a slightly acidic pH (e.g., pH 5-6) may improve solubility.
-
Lower the Final Concentration: Try diluting the peptide to a lower final concentration in the aqueous buffer.
-
Modify the Buffer Composition: The presence of certain salts can influence peptide solubility. You may need to screen different buffer systems to find the optimal one for your experiment.
-
Sonication: Brief sonication after dilution may help to redissolve any aggregates that have formed.
Question 4: What are the optimal storage conditions for lyophilized and reconstituted this compound?
Answer: Proper storage is critical to maintain the stability of your this compound peptide.
-
Lyophilized Peptide: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial to protect it from moisture and light. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent water absorption.
-
Reconstituted Peptide: Storing peptides in solution is not recommended for long periods. If necessary, prepare aliquots of your reconstituted this compound to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 4°C.
Question 5: How can I assess the stability and integrity of my this compound peptide over time?
Answer: Several methods can be used to assess the stability of this compound:
-
Circular Dichroism (CD) Spectroscopy: The hydrocarbon staple in this compound is designed to stabilize its α-helical structure. CD spectroscopy can be used to monitor the helicity of the peptide, and a loss of the characteristic helical signal would indicate conformational instability.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to check for the appearance of degradation products over time. A decrease in the area of the main peptide peak and the emergence of new peaks would indicate degradation.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the exact nature of any degradation products, such as oxidation or hydrolysis.
Quantitative Data Summary
The following tables provide a summary of expected stability data for hydrocarbon-stapled peptides like this compound under various conditions. Please note that this is generalized data, and specific stability will be sequence-dependent.
Table 1: Recommended Storage Conditions and Expected Shelf-Life of this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Up to several years | Store in a desiccator, protect from light. |
| Lyophilized | 4°C | Up to several months | For short-term storage only. |
| In Solution (DMSO) | -20°C to -80°C | Up to 6 months (in aliquots) | Avoid repeated freeze-thaw cycles. |
| In Solution (Aqueous Buffer) | -20°C to -80°C | Up to 1-2 months (in aliquots) | Stability is buffer and pH dependent. |
| In Solution (Aqueous Buffer) | 4°C | Up to 1 week | Prone to microbial growth and degradation. |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Peptides are generally most stable at a pH of 5-6. | Use a slightly acidic buffer for reconstitution and storage. |
| Temperature | Higher temperatures accelerate degradation. | Store at low temperatures (-20°C or -80°C). |
| Oxygen | Can lead to oxidation of susceptible residues. | Degas buffers and overlay with an inert gas like nitrogen or argon. |
| Proteases | Can cleave the peptide backbone. | The hydrocarbon staple in this compound provides significant protease resistance. However, working in sterile conditions is still recommended. |
| Repeated Freeze-Thaw Cycles | Can cause peptide aggregation and degradation. | Aliquot the reconstituted peptide into single-use volumes. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and handling of this compound.
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound for use in experiments.
Materials:
-
Vial of lyophilized this compound
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-purity aqueous buffer (e.g., PBS, Tris, pH 5-6)
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Remove the vial of lyophilized this compound from cold storage and place it in a desiccator at room temperature for at least 20 minutes to allow it to equilibrate.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Under sterile conditions, add the required volume of DMSO to the vial to achieve a concentrated stock solution (e.g., 10-20 mM).
-
Gently vortex the vial for 1-2 minutes until the peptide is completely dissolved.
-
If any particulates remain, place the vial in a sonicator water bath for 5-10 minutes.
-
To prepare a working solution, slowly add the desired volume of your pre-chilled aqueous buffer to the DMSO stock solution while gently mixing. Note: Always add the buffer to the peptide solution.
-
If the final solution will be stored, aliquot it into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Helicity using Circular Dichroism (CD) Spectroscopy
Objective: To monitor the α-helical conformation of this compound as an indicator of its structural integrity.
Materials:
-
Reconstituted this compound solution
-
Appropriate aqueous buffer (the same as used for reconstitution)
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Prepare a sample of this compound in the desired buffer at a final concentration of 25-50 µM.
-
Prepare a buffer blank containing the same concentration of DMSO (if used for reconstitution) as the peptide sample.
-
Set the CD spectropolarimeter to scan from 190 nm to 260 nm.
-
Record the CD spectrum of the buffer blank and subtract it from the peptide sample spectrum.
-
The α-helical structure of this compound will be indicated by characteristic negative peaks at approximately 208 nm and 222 nm, and a positive peak around 195 nm.
-
The mean residue ellipticity at 222 nm can be used to quantify the percentage of α-helicity and monitor changes over time or under different conditions.
Protocol 3: Analysis of this compound Degradation by Mass Spectrometry
Objective: To identify and quantify potential degradation products of this compound.
Materials:
-
This compound samples incubated under different conditions (e.g., different temperatures, pH values, or time points)
-
LC-MS system (e.g., Orbitrap)
-
C18 reverse-phase column
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Prepare your this compound samples for injection by diluting them in an appropriate solvent (e.g., 5% acetonitrile, 0.1% formic acid).
-
Inject the samples onto the LC-MS system.
-
Separate the peptide and its potential degradation products using a suitable gradient on the C18 column.
-
Analyze the eluting compounds by mass spectrometry in full scan mode to identify the masses of the parent peptide and any new species.
-
Perform tandem MS (MS/MS) on the parent ion and any potential degradation products to confirm their sequences and identify the site of modification (e.g., oxidation, deamidation, or cleavage).
-
The relative abundance of the degradation products can be quantified by comparing their peak areas to that of the intact this compound peptide.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: Troubleshooting workflow for this compound reconstitution.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for this compound stability assessment.
Signaling Pathway Context: this compound Inhibition of HIV-1 Assembly
Caption: this compound mechanism of action in HIV-1 assembly.
References
common challenges in working with hydrocarbon-stapled peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydrocarbon-stapled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield during the synthesis of my stapled peptide?
A1: Low yields in stapled peptide synthesis can often be attributed to several factors. The most frequent complication is the failure to generate the full-length peptide due to difficult amino acid couplings.[1] This is particularly common with β-branched amino acids (e.g., Thr, Ile, Val), Arginine residues, the non-natural stapling amino acids themselves, and the residues immediately following them.[1] On-bead aggregation, especially with hydrophobic sequences, can also hinder reaction efficiency and lead to lower yields.[2] Additionally, issues with the ring-closing metathesis (RCM) step, such as catalyst degradation or inefficient cyclization, can significantly impact the final yield.[3][4]
Q2: My purified stapled peptide has poor solubility. What can I do?
A2: Poor solubility is a common challenge, particularly for hydrophobic stapled peptides. A recommended first step is to attempt dissolving the peptide in 100% DMSO, followed by stepwise dilution into your desired aqueous buffer.[1][5] Experimenting with a variety of aqueous buffers with varying pH and salt concentrations can also help identify optimal solubilization conditions.[1] For particularly challenging peptides, the addition of chaotropic agents like urea (B33335) or guanidinium-HCl may be necessary, but be mindful that these can interfere with some biological assays.[6]
Q3: I'm observing peptide aggregation. How can I mitigate this?
A3: Peptide aggregation can occur during synthesis, purification, and in solution during experiments.[2] During synthesis, using microwave-assisted techniques can reduce aggregation by providing energy to disrupt intermolecular interactions.[2] Lowering the peptide concentration during synthesis can also help.[2] If aggregation is observed in solution, it is crucial to work with the peptide below its aggregation concentration.[1] You can also experiment with different buffer conditions (pH, ionic strength) to find a formulation that minimizes self-association.[1]
Q4: My stapled peptide isn't showing the expected increase in cell permeability. Why might this be?
A4: While hydrocarbon stapling can enhance cell permeability, it is not a guaranteed outcome.[2] The ability of a stapled peptide to penetrate cells is influenced by a combination of factors including its overall charge, hydrophobicity, and the degree of α-helicity.[7][8] Studies have shown that a net charge of 0 to +2 can often improve cell uptake.[5][7] The position of the staple is also critical; staples placed at the amphipathic boundary of the helix are often key drivers of cellular uptake.[9] It's also worth noting that the mechanism of uptake is often through endocytosis, which is an active, energy-dependent process.[2][7]
Q5: How much of an improvement in proteolytic stability can I expect from stapling?
A5: Hydrocarbon stapling significantly enhances resistance to proteolytic degradation.[5][7][10] This is because the staple reinforces the α-helical structure, sequestering the amide bonds in the interior of the helix and making them poor substrates for proteases.[5][7] Single-stapled peptides can exhibit a several-fold increase in half-life compared to their unmodified counterparts.[11] Double-stapling can confer even more dramatic protease resistance, with some studies showing up to a 24-fold enhancement in stability.[7]
Troubleshooting Guides
Synthesis and Purification
Problem: Incomplete Ring-Closing Metathesis (RCM)
-
Possible Cause: Inactivated catalyst, insufficient catalyst loading, or aggregation of the peptide on the resin.
-
Solution:
-
Ensure the use of fresh, high-quality Grubbs' catalyst. The catalyst is sensitive to air and moisture.
-
Perform the RCM reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Optimize the catalyst loading, which can range from 5 to 20 mol%.[3]
-
Use anhydrous and degassed solvents like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM).[3]
-
Monitor the reaction by cleaving a small aliquot of resin and analyzing by LC-MS. The stapled peptide will typically have a shorter retention time than the linear precursor.[12]
-
If aggregation is suspected, consider using microwave-assisted synthesis, which can help disrupt on-bead aggregation.[4]
-
Problem: Difficulty in Purifying the Stapled Peptide by RP-HPLC
-
Possible Cause: The peptide is too hydrophobic, leading to poor peak shape and resolution, or the peptide is aggregating on the column.
-
Solution:
-
Adjust the gradient of the organic solvent (e.g., acetonitrile) in your mobile phase. A shallower gradient may improve separation.
-
Modify the mobile phase with additives. For example, a small amount of trifluoroacetic acid (TFA) is standard, but other ion-pairing agents can be tested.
-
If the peptide is extremely hydrophobic, consider using a different stationary phase for your HPLC column.
-
To address on-column aggregation, try lowering the amount of peptide loaded onto the column and experiment with different mobile phase compositions.
-
Biological Assays
Problem: Low Binding Affinity to the Target Protein
-
Possible Cause: The hydrocarbon staple is sterically hindering the binding interface, or the overall conformation is not optimal for binding.
-
Solution:
-
Staple Scanning: Synthesize a library of peptides with the staple at different positions (e.g., i, i+4 vs. i, i+7, and at different locations along the peptide sequence).[5][7] This allows for the empirical determination of the optimal staple position that enhances helicity without disrupting key binding interactions.[7]
-
Computational Modeling: Use molecular dynamics simulations to model the interaction between the stapled peptide and the target protein. This can help predict which staple positions are least likely to interfere with binding.
-
Negative Controls: Synthesize a control peptide with mutations in the key binding residues to confirm that the observed binding is specific.[13]
-
Quantitative Data Summary
Table 1: Impact of Hydrocarbon Stapling on α-Helicity
| Peptide Origin | Unmodified Peptide α-Helicity (%) | Stapled Peptide α-Helicity (%) | Fold Increase |
| BID BH3 | 14-20 | 71-91 | ~4-5 |
| BAD BH3 | 14-20 | 71-91 | ~4-5 |
| BIM BH3 | 14-20 | 71-91 | ~4-5 |
| MCL-1 BH3 | 14-20 | 71-91 | ~4-5 |
Data synthesized from circular dichroism analyses reported in the literature.[5][7][10]
Table 2: Comparative Proteolytic Stability of Unmodified vs. Stapled Peptides
| Peptide | Stapling | Relative Half-Life (vs. Unmodified) |
| gp41-derived | Single Staple | 6-8 fold longer |
| gp41-derived | Double Staple | 24-fold longer |
| B1-Leu | Single Staple | Significantly Increased |
Data is illustrative and based on in vitro protease resistance assays.[7][11]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis and On-Resin Cyclization of a Hydrocarbon-Stapled Peptide
-
Peptide Synthesis:
-
The peptide is synthesized on a solid support (e.g., Rink amide resin) using an automated peptide synthesizer with standard Fmoc-based chemistry.[11][14]
-
Non-natural, olefin-bearing amino acids (e.g., S-pentenylalanine) are incorporated at the desired positions (e.g., i and i+4).[15]
-
Coupling times for the non-natural amino acids and subsequent residues may need to be extended to ensure complete reaction.[1]
-
-
On-Resin Ring-Closing Metathesis (RCM):
-
After synthesis of the linear peptide, the resin is washed with an appropriate solvent like DCE.[11]
-
A solution of a Grubbs' first-generation catalyst (typically 5-10 mol% relative to the peptide) in degassed DCE is added to the resin.[3][11]
-
The reaction is agitated under an inert atmosphere for 2-4 hours at room temperature.[3][11]
-
The resin is then washed thoroughly with the reaction solvent to remove the catalyst.[3]
-
-
Cleavage and Deprotection:
-
Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
-
Protocol 2: Cell Permeability Assessment using Epifluorescence Microscopy
-
Peptide Labeling:
-
The N-terminus of the stapled peptide is labeled with a fluorophore (e.g., FITC) to allow for visualization.[7]
-
-
Cell Culture and Treatment:
-
Cells are seeded in a multi-well plate suitable for microscopy and allowed to adhere overnight.
-
The cells are then treated with the fluorescently labeled stapled peptide at various concentrations and for different time points.
-
-
Sample Preparation:
-
After incubation, the cells are washed with PBS to remove any peptide remaining in the medium.
-
To distinguish between membrane-bound and internalized peptide, cells can be briefly treated with trypsin to digest surface-bound peptides.[7]
-
The cells are then fixed (e.g., with 4% paraformaldehyde) and cell nuclei are counterstained (e.g., with DAPI).
-
-
Imaging and Analysis:
-
The cells are imaged using an epifluorescence or confocal microscope.
-
The intracellular fluorescence intensity is quantified using image analysis software to determine the extent of peptide uptake.[8]
-
Visualizations
References
- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled peptide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Biophysical determinants for cellular uptake of hydrocarbon-stapled peptide helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 12. peptide.com [peptide.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. scienceopen.com [scienceopen.com]
- 15. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
Technical Support Center: Mitigating Cytotoxicity of NYAD-13 in Primary Cell Lines
Welcome to the technical support center for NYAD-13. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the cytotoxicity of this compound in primary cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit cytotoxicity?
This compound is a hydrocarbon-stapled, cell-penetrating peptide designed as an inhibitor of HIV-1 capsid protein assembly. It is a soluble analog of NYAD-1 and has shown potent anti-HIV-1 activity.[1] However, like many cell-penetrating peptides, this compound can exhibit significant cytotoxicity, which has been described as "pronounced" in the literature.[1] The exact mechanism of its cytotoxicity is not fully elucidated but may be attributed to its interaction with cellular membranes, off-target effects, or induction of apoptotic pathways.
Q2: What are the common signs of this compound induced cytotoxicity in primary cells?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinkage, and detachment from the culture surface.
-
Increased membrane permeability, which can be detected by assays like LDH release.
-
Activation of cell death pathways, such as apoptosis, indicated by caspase activation or DNA fragmentation.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the concentration of this compound that effectively inhibits your target without causing excessive cytotoxicity. This is often referred to as identifying the therapeutic window.
Table 1: Experimental Parameters for Determining the Therapeutic Window of this compound
| Parameter | Recommendation | Purpose |
| Cell Type | Your primary cell line of interest | Cytotoxicity can be cell-type specific. |
| Seeding Density | Consistent across all wells | Cell density can influence drug sensitivity.[2] |
| This compound Concentration Range | Logarithmic scale (e.g., 0.1 µM to 100 µM) | To identify the IC50 (inhibitory) and CC50 (cytotoxic) concentrations. |
| Incubation Time | Match your planned experimental duration | To assess time-dependent toxicity. |
| Viability Assay | MTT, MTS, or CellTiter-Glo® | To quantify metabolic activity as an indicator of cell viability. |
| Cytotoxicity Assay | LDH release or a live/dead cell stain | To measure membrane integrity and cell death directly. |
Q4: Can the formulation of this compound affect its cytotoxicity?
Yes, the formulation can play a significant role. Strategies to consider include:
-
Solvent Choice: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your primary cells.
-
pH Optimization: The pH of the final culture medium can affect peptide stability and activity. Maintaining an optimal pH is crucial.[3]
-
Use of Excipients: Certain excipients can help stabilize the peptide and may reduce non-specific interactions that lead to cytotoxicity.[2]
Troubleshooting Guides
This section provides structured guidance to troubleshoot and mitigate this compound cytotoxicity.
Issue 1: High Levels of Cell Death Observed at Effective Inhibitory Concentrations
Possible Causes:
-
Concentration of this compound is too high.
-
The peptide is exhibiting off-target effects.
-
The primary cells are particularly sensitive to the peptide.
-
Suboptimal cell culture conditions are exacerbating toxicity.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a detailed dose-response curve to precisely determine the IC50 for antiviral activity and the CC50 for cytotoxicity.
-
Aim to work at a concentration that provides sufficient inhibition with minimal impact on cell viability.
-
-
Modify Experimental Conditions:
-
Reduce Serum Concentration: While serum is necessary for many primary cells, high concentrations can sometimes interact with compounds. Conversely, for some compounds, serum proteins can bind to and sequester the drug, reducing its effective concentration and toxicity. Experiment with varying serum concentrations (e.g., 2%, 5%, 10%) to find an optimal balance.
-
Optimize Cell Seeding Density: Both very low and very high cell densities can increase susceptibility to cytotoxic agents. Ensure you are using the recommended seeding density for your specific primary cell line.
-
-
Investigate the Mechanism of Cell Death:
-
Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining, caspase activity assays). Understanding the cell death pathway can inform mitigation strategies.
-
dot
Caption: Troubleshooting workflow for high this compound cytotoxicity.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes:
-
Variability in primary cell lots.
-
Inconsistent handling and thawing of cryopreserved cells.
-
Instability of this compound in solution.
-
Inconsistent incubation times or cell densities.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells from the same lot number for a set of experiments.
-
Follow a strict and consistent protocol for thawing and plating primary cells.
-
Always perform a cell count and viability assessment before seeding.
-
-
Ensure this compound Stability:
-
Prepare fresh dilutions of this compound for each experiment from a concentrated stock.
-
Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Table 2: Checklist for Reproducible Experiments
| Checkpoint | Action | Rationale |
| Cell Source | Record lot number and passage number. | Minimizes variability between experiments. |
| Thawing Protocol | Standardize thawing time and temperature. | Ensures consistent initial cell health. |
| Seeding | Count cells and assess viability before plating. | Guarantees a consistent starting cell number. |
| Compound Preparation | Prepare fresh dilutions from a stable stock. | Avoids degradation of the peptide. |
| Controls | Include vehicle-only and untreated controls. | Essential for data normalization and interpretation. |
Detailed Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
Objective: To determine the concentration at which this compound significantly reduces the viability of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Method:
-
Cell Seeding: Seed primary cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the CC50.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis through the activation of executioner caspases.
Materials:
-
Primary cells of interest
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Method:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a white-walled 96-well plate.
-
Incubation: Incubate for the desired treatment duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Signaling Pathways and Experimental Workflows
dot
Caption: Potential mechanisms of this compound-induced cytotoxicity.
dot
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | Semantic Scholar [semanticscholar.org]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
Technical Support Center: Protocol Refinement for NYAD-13 Binding Assays
Welcome to the technical support center for NYAD-13 binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions related to the interaction of the stapled peptide this compound with the HIV-1 capsid protein.
Troubleshooting Guide
Encountering issues in your binding assay is a common part of the experimental process. This guide provides solutions to frequently observed problems during this compound binding experiments.
| Issue | Potential Cause | Recommended Solution | Quantitative Parameter to Check |
| Low Signal-to-Noise Ratio | Insufficient concentration of binding partners. | Increase the concentration of the protein in the cell and/or the peptide in the syringe. A general guideline is to have the cell concentration at least 10-fold higher than the expected dissociation constant (Kd).[1] | Protein concentration: 10-50 µM; Peptide concentration: 100-500 µM.[2][3] |
| Mismatched buffers between the syringe and the cell. | Ensure identical buffer composition, including pH and salt concentration, for both the protein and peptide solutions.[1] | Buffer pH should be identical; salt concentration mismatch should be <5%. | |
| Irreproducible Results | Peptide or protein aggregation. | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the buffer.[4] Perform experiments at a lower temperature (e.g., 4°C) to slow aggregation. | Polydispersity Index (PDI) from Dynamic Light Scattering (DLS) should be <0.2. |
| Incomplete sample degassing. | Degas both protein and peptide solutions immediately before the experiment to prevent air bubbles. | Observe the baseline stability in the initial phase of the experiment. | |
| No Binding Observed | Inactive protein or peptide. | Verify the integrity and activity of the HIV-1 capsid protein and this compound peptide. Use a fresh batch of reagents. | Confirm protein folding via Circular Dichroism (CD) spectroscopy. |
| Incorrect experimental setup. | Confirm the correct placement of protein and peptide solutions in the sample cell and syringe, respectively. | Verify instrument settings such as temperature, stirring speed, and injection volume. | |
| Unusual Isotherm Shape | Presence of contaminants or impurities. | Use highly pure protein (>95%) and peptide (>95%). | Check for extra peaks in HPLC or mass spectrometry analysis of the peptide. |
| Complex binding mechanism (e.g., multiple binding sites). | Analyze the data using different binding models (e.g., two-site binding model). | Compare the goodness of fit (Chi-square value) for different models. |
Experimental Protocols
This section provides a detailed methodology for a typical Isothermal Titration Calorimetry (ITC) experiment to characterize the binding of this compound to the C-terminal domain of the HIV-1 capsid protein (CA-CTD).
Isothermal Titration Calorimetry (ITC) Protocol
1. Materials and Reagents:
-
Purified recombinant HIV-1 CA-CTD (monomeric or dimeric form)
-
Synthetic this compound peptide (>95% purity)
-
ITC Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl
-
MicroCal ITC200 or similar instrument
2. Sample Preparation:
-
Dialyze both the HIV-1 CA-CTD and this compound peptide against the ITC buffer overnight at 4°C to ensure buffer matching.
-
After dialysis, determine the final concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy for protein, and weight for peptide).
-
Prepare the following solutions:
-
Protein Solution (in the sample cell): 10–30 µM of HIV-1 CA-CTD in ITC buffer.
-
Peptide Solution (in the syringe): 220–350 µM of this compound in ITC buffer.
-
-
Centrifuge both solutions at high speed (e.g., 16,000 x g) for 5 minutes at 4°C to remove any aggregates.
-
Thoroughly degas both solutions for 5-10 minutes immediately before the ITC run.
3. ITC Experiment Setup and Execution:
-
Set the experimental temperature to 25°C.
-
Set the reference power to 5 µcal/sec and the stirring speed to 750 rpm.
-
Load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the peptide solution into the injection syringe, again ensuring no air bubbles are present.
-
Equilibrate the system for at least 60 seconds.
-
Perform the titration with the following parameters:
-
An initial injection of 0.4 µL to be discarded from the analysis.
-
19 subsequent injections of 2 µL each.
-
Set the spacing between injections to 150-180 seconds to allow the signal to return to baseline.
-
4. Data Analysis:
-
Perform a control experiment by injecting the this compound peptide solution into the ITC buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a single-site binding model using software such as Origin to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity of this compound for the HIV-1 capsid C-terminal domain (CA-CTD)?
A1: The reported dissociation constant (Kd) for the binding of this compound to the HIV-1 CA-CTD is approximately 1 µM, as determined by NMR. This indicates a relatively strong interaction.
Q2: Why is my this compound peptide showing poor solubility?
A2: While this compound is a more soluble analog of NYAD-1, stapled peptides can sometimes exhibit limited solubility in aqueous buffers due to their hydrophobic nature. If you encounter solubility issues, consider the following:
-
Ensure the peptide is fully dissolved in a small amount of an organic solvent like DMSO before diluting it into the final aqueous buffer.
-
The buffer composition can be optimized; for instance, the addition of a small percentage of acetonitrile (B52724) might improve solubility.
-
This compound was designed with C-terminal lysines to enhance solubility. Confirm the sequence of your synthesized peptide.
Q3: Can I use a different technique besides ITC to measure the binding?
A3: Yes, other biophysical techniques can be employed. Fluorescence Polarization (FP) is a suitable high-throughput method. This would require labeling either the this compound peptide or the CA-CTD with a fluorophore. NMR spectroscopy can also be used to map the binding site and determine affinity, as has been done for NYAD-1 and this compound.
Q4: What is the mechanism of action of this compound?
A4: this compound, like its parent peptide NYAD-1, targets the C-terminal domain of the HIV-1 capsid protein. This interaction disrupts the assembly of both immature and mature-like virus particles, which is a critical step in the HIV-1 life cycle.
Q5: Should I use a monomeric or dimeric form of the HIV-1 CA-CTD for my binding assay?
A5: Both forms can be used, but the choice may affect the interpretation of your results. The C-terminal domain mediates the dimerization of the full-length capsid protein. Using a monomeric mutant (e.g., W184A/M185A) can simplify the binding analysis to a 1:1 interaction. If using the wild-type dimeric form, the binding stoichiometry might be different, and the peptide could potentially influence the dimerization equilibrium.
Visualizations
Caption: ITC Experimental Workflow for this compound Binding Assay.
References
Technical Support Center: Optimization of NYAD-13 Delivery in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NYAD-13, a cell-penetrating peptide inhibitor of HIV-1 capsid assembly, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NYAD-1?
This compound is a more soluble analog of NYAD-1, a hydrocarbon-stapled peptide designed to inhibit HIV-1 assembly.[1] NYAD-1 is practically insoluble in water, whereas this compound is soluble at approximately 10 mM.[1] This improved solubility facilitates its use in cell-based assays. The modification involves replacing the C-terminal proline in NYAD-1 with three lysine (B10760008) residues, which increases the positive charge and enhances solubility.[2][3] Despite this modification, this compound's binding to the C-terminal domain of the HIV-1 capsid (C-CA) is identical to that of NYAD-1.[1]
Q2: What is the mechanism of action of this compound?
This compound, like NYAD-1, is a cell-penetrating peptide that targets the C-terminal domain of the HIV-1 capsid protein. By binding to a hydrophobic pocket on the C-CA, it disrupts the formation of both immature and mature virus-like particles, a critical step in the HIV-1 life cycle. The hydrocarbon stapling of the peptide enhances its alpha-helical structure, which is crucial for its binding and inhibitory activity.
Q3: How can I confirm the cellular uptake of this compound?
Confocal microscopy is a reliable method to visualize the cellular penetration of this compound. For this, the peptide can be conjugated with a fluorescent tag, such as FITC. While Fluorescence-Activated Cell Sorting (FACS) can also be used, it may be less reliable as peptides can bind to the cell membrane with high affinity and may not be removed by washing, potentially leading to false-positive results.
Troubleshooting Guide
Problem 1: Low or inconsistent antiviral activity in cell-based assays.
-
Possible Cause 1: Suboptimal Peptide Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and virus strain. The IC50 for the related peptide NYAD-1 is in the low micromolar range (4-15 µM).
-
-
Possible Cause 2: Peptide Instability.
-
Solution: Ensure proper storage of the peptide solution. While this compound is more soluble than NYAD-1, peptide stability in culture media over time should be considered. Prepare fresh solutions for critical experiments.
-
-
Possible Cause 3: Cell Line Variability.
-
Solution: Different cell lines may exhibit varying levels of susceptibility to HIV-1 infection and peptide uptake. The inhibitory effects of NYAD-1 have been demonstrated in cell lines such as 293T and MT-2 cells. If using a different cell line, optimization of experimental conditions is crucial.
-
Problem 2: High cytotoxicity observed in treated cells.
-
Possible Cause 1: Excessive Peptide Concentration.
-
Solution: Titrate the concentration of this compound to find a balance between antiviral efficacy and cell viability. While NYAD-1 showed low cytotoxicity, it is noted that this compound exhibited pronounced cytotoxicity in some instances. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel with your antiviral assays.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: this compound is soluble in DMSO at high concentrations (~100 mM). Ensure that the final concentration of the solvent in your cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.
-
Problem 3: Difficulty in visualizing cellular uptake with fluorescently labeled this compound.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: Optimize the incubation time for peptide uptake. Confocal microscopy studies with FITC-conjugated NYAD-1 and this compound have used incubation times of up to 20 hours.
-
-
Possible Cause 2: Low Signal-to-Noise Ratio.
-
Solution: Ensure that the washing steps after incubation are sufficient to remove non-internalized, membrane-bound peptide, which can contribute to background fluorescence. However, be aware that excessive washing may not fully remove all membrane-adhered peptides.
-
-
Possible Cause 3: Inefficient Labeling.
-
Solution: Verify the efficiency of the fluorescent labeling of the peptide. Unconjugated dye can lead to misleading results.
-
Quantitative Data Summary
| Parameter | NYAD-1 | This compound | Reference |
| Solubility in Water | Practically Insoluble | ~10 mM | |
| Solubility in DMSO | ~100 mM | ~100 mM | |
| Binding Affinity (Kd) to C-CA | ~10 µM (upper bound) | ~1 µM | |
| Antiviral Activity (IC50) | 4-15 µM | Similar to NYAD-1 | |
| Cytotoxicity | Low | Pronounced |
Experimental Protocols
Protocol 1: Assessment of Cellular Uptake by Confocal Microscopy
-
Cell Seeding: Seed 293T cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Peptide Preparation: Prepare a working solution of FITC-conjugated this compound in complete culture medium at the desired final concentration.
-
Incubation: Remove the culture medium from the cells and add the peptide-containing medium. Incubate the cells for 20 hours at 37°C.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mounting: Wash the cells again with PBS and mount the coverslips on glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the cells using a confocal microscope. FITC will show the localization of the peptide, and DAPI will stain the nucleus.
Protocol 2: HIV-1 Infectivity Assay
-
Cell Seeding: Seed target cells (e.g., MT-2 cells) in a 96-well plate.
-
Peptide Treatment: Pre-incubate the cells with various concentrations of this compound for a designated period (e.g., 2 hours).
-
Infection: Add a known amount of HIV-1 virus stock to the wells. Include a no-peptide control and a positive control inhibitor (e.g., AZT).
-
Incubation: Incubate the infected cells for a period appropriate for the virus and cell line (e.g., 3-5 days).
-
Quantification of Infection: Measure the level of viral replication. This can be done by quantifying the p24 antigen in the supernatant using an ELISA kit or by measuring the activity of a reporter gene (e.g., luciferase) if using a reporter virus.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the peptide concentration.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV-1 assembly.
Caption: Experimental workflow for assessing cellular uptake of this compound.
Caption: Troubleshooting logic for low antiviral activity of this compound.
References
Validation & Comparative
A Comparative Analysis of the Antiviral Activity of NYAD-13 versus NYAD-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of two hydrocarbon-stapled peptides, NYAD-1 and its analog NYAD-13. Both compounds are investigational inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) that target the viral capsid protein. The information presented herein is compiled from published experimental data to assist researchers in understanding the relative performance and characteristics of these two peptides.
Introduction
NYAD-1 is a cell-penetrating, hydrocarbon-stapled peptide derived from the Capsid Assembly Inhibitor (CAI). It has been shown to exhibit potent anti-HIV-1 activity against a broad spectrum of laboratory-adapted and primary isolates.[1] Its mechanism of action involves the disruption of both immature- and mature-like viral particle assembly.[1] this compound is a soluble analog of NYAD-1, developed to facilitate structural studies. This was achieved by replacing the C-terminal proline residue of NYAD-1 with three lysine (B10760008) residues, thereby increasing its solubility.[2][3] While developed primarily for structural analysis, this compound has also been evaluated for its antiviral efficacy.
Performance Data
The antiviral activity and cytotoxicity of NYAD-1 and this compound have been evaluated in cell-based assays. The following table summarizes the available quantitative data.
| Compound | 50% Inhibitory Concentration (IC50) | 50% Cytotoxic Concentration (CC50) | Cell Line | Virus Strain |
| NYAD-1 | 4–15 µM[3] | >135–300 µM[4] | MT-2 cells, PBMCs[1] | Various laboratory-adapted and primary isolates[1] |
| This compound | Similar to NYAD-1[1] | Pronounced Cytotoxicity (Specific value not provided in the searched literature)[1] | MT-2 cells | HIV-1 IIIB[1] |
Note: While the antiviral activity of this compound is reported to be similar to that of NYAD-1 against the HIV-1 IIIB strain, it is crucial to note its significantly higher cytotoxicity.[1]
Mechanism of Action: Targeting HIV-1 Capsid Assembly
Both NYAD-1 and this compound exert their antiviral effects by targeting the C-terminal domain (CTD) of the HIV-1 capsid protein (CA).[1] By binding to a hydrophobic pocket on the CA-CTD, these peptides interfere with the critical process of capsid assembly, a crucial step in the viral lifecycle for the formation of infectious virions. This disruption affects both the formation of immature and mature viral particles.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the antiviral activity and cytotoxicity of NYAD-1 and this compound.
Antiviral Activity Assay (p24 Production Inhibition)
This assay quantifies the inhibition of HIV-1 replication by measuring the amount of viral p24 capsid protein produced in cell culture.
-
Cell Preparation : MT-2 cells or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.
-
Compound Addition : Graded concentrations of the test peptide (NYAD-1 or this compound) are added to the cells.
-
Viral Infection : Cells are infected with a known amount of HIV-1.
-
Incubation : The plates are incubated to allow for viral replication.
-
Supernatant Analysis : After the incubation period, the cell culture supernatant is harvested.
-
p24 Measurement : The concentration of the HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The p24 concentrations are plotted against the peptide concentrations to determine the IC50 value, which is the concentration of the peptide that inhibits p24 production by 50%.[1]
Cytotoxicity Assay (XTT Method)
This assay determines the concentration of the peptide that is toxic to host cells.
References
- 1. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HIV-1 Capsid Assembly Inhibitors: NYAD-13 vs. CAI Peptide
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 capsid protein represents a critical and validated target for antiretroviral therapy. Its essential role in both the early and late stages of the viral lifecycle—including uncoating, nuclear import, and virion assembly—makes it an attractive focus for inhibitor development. This guide provides an objective comparison of two peptide-based inhibitors that target the C-terminal domain (CTD) of the HIV-1 capsid protein: the parent peptide, Capsid Assembly Inhibitor (CAI), and its rationally designed, cell-penetrating derivative, NYAD-13.
Mechanism of Action: Targeting HIV-1 Assembly
Both CAI and this compound function by disrupting the crucial process of HIV-1 virion assembly. They achieve this by binding to a hydrophobic pocket on the C-terminal domain of the capsid protein (CA-CTD). This binding event interferes with the protein-protein interactions necessary for the formation of both immature and mature viral particles.
CAI Peptide: This 12-mer peptide was identified for its ability to inhibit capsid assembly in vitro. However, in solution, CAI exists primarily as a random coil. It adopts its functional α-helical conformation only upon binding to the CA-CTD.[1] A significant limitation of CAI is its inability to cross the cell membrane, rendering it ineffective in cell-based assays and precluding its therapeutic use.[1][2]
This compound Peptide: To overcome the limitations of CAI, a modified peptide, NYAD-1, was developed using a technique called hydrocarbon stapling. This process introduces a synthetic olefinic brace that locks the peptide into a stable α-helical structure (~80% helicity), even when in solution.[1] This pre-structuring enhances its binding affinity and, crucially, confers the ability to penetrate cell membranes. This compound is a highly soluble analog of NYAD-1, designed for structural and binding studies, and shares its mechanism of action and cell-penetrating properties.[1][3] By efficiently entering cells, this compound can interact with the Gag polyprotein during its trafficking and disrupt the assembly of new virions.[1]
Efficacy Data: A Quantitative Comparison
The structural modification of this compound from its parent CAI peptide results in a dramatic improvement in both binding affinity and biological activity. The hydrocarbon staple not only pre-organizes the peptide for optimal binding but also enhances its lipophilicity, facilitating cell entry.
| Parameter | CAI Peptide | This compound / NYAD-1 | Rationale for Difference |
| Binding Affinity (Kd) | ~15 µM[3] | ~1 µM[1][3] | Hydrocarbon stapling pre-forms the α-helical structure, reducing the entropic penalty of binding.[3] |
| Secondary Structure | Random coil in solution; helix induced upon binding.[1] | Stable α-helix in solution (~80% helicity).[1] | The olefinic staple locks the peptide into its bioactive helical conformation. |
| Cell Permeability | No / Very Low[1][2] | High[1][3] | Stapling increases lipophilicity, enabling efficient cell membrane penetration. |
| Antiviral Activity (IC50) | Ineffective in cell culture.[1] | 4-15 µM (NYAD-1) against various HIV-1 isolates.[3] | The ability to enter cells allows NYAD-1/13 to reach its intracellular target. |
Experimental Protocols & Workflows
Antiviral Activity via HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication and release. A reduction in p24 levels indicates inhibition of viral replication.
Methodology:
-
Cell Culture: Seed target cells (e.g., MT-2 cells or PBMCs) and infect with an HIV-1 isolate.
-
Treatment: Immediately following infection, add serial dilutions of the test peptide (this compound or CAI) to the culture medium.
-
Incubation: Culture the cells for a defined period (e.g., 3-5 days) to allow for viral replication.
-
Sample Collection: Collect the cell culture supernatant, which contains progeny virions.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight.[1]
-
Block the plate to prevent non-specific binding.
-
Add diluted supernatant samples and p24 protein standards to the wells and incubate.
-
Wash the plate, then add a biotinylated detection antibody against p24.
-
Wash again, and add a streptavidin-horseradish peroxidase (HRP) conjugate.[4]
-
Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB) and measure the signal using a plate reader.[4]
-
-
Data Analysis: Construct a standard curve from the p24 standards. Calculate the p24 concentration in each sample and determine the IC50 value (the concentration of peptide that inhibits viral replication by 50%).
Binding Affinity via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Methodology:
-
Sample Preparation:
-
Express and purify the HIV-1 CA-CTD protein.
-
Synthesize and purify the peptide (this compound or CAI).
-
Dialyze both protein and peptide extensively against the same buffer to minimize heat of dilution effects.[2]
-
Determine the precise concentrations of both protein and peptide.
-
-
ITC Experiment Setup:
-
Titration:
-
Perform a series of small, precisely measured injections of the peptide solution into the protein-filled sample cell.
-
Record the heat change (measured as the power required to maintain zero temperature difference between the sample and reference cells) after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry, and enthalpy of binding.
-
Cell Permeability via Confocal Microscopy
This imaging technique is used to visualize the cellular uptake and subcellular localization of fluorescently-labeled peptides.
Methodology:
-
Peptide Labeling: Synthesize the peptides with a fluorescent tag (e.g., FITC or TAMRA) attached.
-
Cell Culture: Seed adherent cells (e.g., 293T or HeLa) onto glass-bottom dishes suitable for microscopy.
-
Treatment: Incubate the cells with the fluorescently-labeled peptides (e.g., at 1-5 µM) in culture medium for a set period (e.g., 4-20 hours).[1]
-
Cell Preparation:
-
Wash the cells thoroughly with PBS to remove any non-internalized peptide from the medium and cell surface.
-
(Optional) Add a nuclear stain (e.g., DAPI) or a membrane stain to provide cellular context.
-
-
Imaging:
-
Image the live cells using a confocal laser scanning microscope.
-
Acquire images using the appropriate laser excitation and emission filter settings for the fluorophore.
-
Obtain Z-stack images to confirm that the fluorescence signal is internal to the cell and not just bound to the outer membrane.
-
-
Analysis: Analyze the images to compare the intracellular fluorescence intensity and distribution for cells treated with labeled this compound versus labeled CAI.
Conclusion
The comparison between CAI and this compound provides a clear proof-of-concept for the power of rational, structure-based drug design. While CAI identified a key druggable pocket on the HIV-1 capsid, its inherent limitations (poor stability and cell impermeability) prevented its development. The application of hydrocarbon stapling to create NYAD-1 and its soluble analog this compound successfully addressed these shortcomings. This modification resulted in a pre-stabilized, cell-penetrating peptide with a tenfold improvement in binding affinity and, most importantly, potent antiviral activity in cell-based models.[1][3] These findings validate the HIV-1 capsid as a therapeutic target and demonstrate that stapled peptides are a promising modality for inhibiting challenging intracellular protein-protein interactions.
References
A Comparative Guide to the Binding Affinity of NYAD-13 for the HIV-1 Capsid Protein
This guide provides a detailed comparison of the binding affinity of the hydrocarbon-stapled peptide, NYAD-13, to the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein. The performance of this compound is evaluated against its precursors and other small molecule inhibitors targeting the same viral protein. This document is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics.
Introduction to this compound and its Target
This compound is a synthetic, cell-penetrating, hydrocarbon-stapled alpha-helical peptide designed to inhibit HIV-1 replication. It is a soluble analog of NYAD-1, which was developed from the 12-mer α-helical peptide, Capsid Assembly Inhibitor (CAI)[1]. Both NYAD-1 and this compound are designed to be cell-permeable and target the C-terminal domain (CTD) of the HIV-1 capsid protein (CA)[1][2]. The capsid protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle, including reverse transcription, nuclear import, and virion assembly. By binding to the capsid protein, this compound disrupts these vital processes.
Comparative Analysis of Binding Affinity
The binding affinity of an inhibitor to its target is a critical parameter in drug development, often expressed as the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The binding affinities of this compound and its alternatives to the HIV-1 capsid protein are summarized in the table below.
| Compound | Type | Target Domain | Binding Affinity (Kd) | Measurement Technique |
| This compound | Stapled Peptide | CA-CTD | ~ 1 µM | NMR |
| NYAD-1 | Stapled Peptide | CA-CTD | ~ 1 µM | NMR |
| CAI | Linear Peptide | CA-CTD | ~ 15 µM | Not Specified |
| NYAD-36 | Stapled Peptide | CA-CTD | 1.4 µM | ITC |
| NYAD-66 | Stapled Peptide | CA-CTD | 3.60 µM | ITC |
| NYAD-67 | Stapled Peptide | CA-CTD | 2.63 µM | ITC |
| PF-3450074 (PF74) | Small Molecule | CA-NTD/CTD interface | 176 nM (hexamer), 2.79 - 3.42 µM (monomer) | ITC, SPR |
| ACAi-028 | Small Molecule | CA-NTD | Direct binding confirmed, Kd not specified | ESI-MS |
Experimental Methodologies
The binding affinities presented in this guide were determined using various biophysical techniques. The general protocols for the primary methods used, Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC), are detailed below.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat change that occurs upon the binding of two molecules. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
General Protocol:
-
Sample Preparation:
-
The HIV-1 capsid protein and the peptide/small molecule inhibitor are extensively dialyzed against the same buffer (e.g., 100 mM NaCl, 25 mM HEPES pH 7.5) to minimize heat of dilution effects[3].
-
The concentrations of the protein and the ligand are accurately determined. A typical starting concentration for the protein in the sample cell is 10-30 µM, and for the ligand in the syringe is 220-350 µM[3].
-
-
ITC Experiment:
-
The ITC instrument is set to the desired temperature, typically 25 °C[3].
-
The sample cell is loaded with the protein solution, and the injection syringe is filled with the ligand solution.
-
A series of small, precise injections of the ligand into the sample cell are performed. A typical injection scheme consists of an initial small injection (e.g., 0.4 µL) followed by multiple larger injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds)[3].
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection versus the molar ratio of ligand to protein, is integrated.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using software such as Origin to determine the Kd, stoichiometry, and thermodynamic parameters[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the changes in the chemical environment of atomic nuclei upon binding, providing information on the binding interface and the dissociation constant (Kd). Chemical shift perturbation (CSP) is a common NMR method for studying protein-ligand interactions.
General Protocol:
-
Sample Preparation:
-
The protein, in this case, the HIV-1 capsid protein, is typically isotopically labeled with ¹⁵N.
-
A concentrated stock solution of the unlabeled ligand (e.g., this compound) is prepared in the same buffer as the protein.
-
-
NMR Titration:
-
A series of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the ¹⁵N-labeled protein are recorded.
-
The first spectrum is of the protein alone. Subsequent spectra are recorded after the stepwise addition of the ligand.
-
The spectra are overlaid to observe changes in the chemical shifts of the protein's amide resonances.
-
-
Data Analysis:
-
The chemical shift perturbations for each affected residue are calculated as a function of the ligand concentration.
-
The dissociation constant (Kd) is determined by fitting the chemical shift perturbation data to a binding isotherm equation. The exchange regime (fast, intermediate, or slow) on the NMR timescale provides a qualitative indication of the binding affinity[4]. For this compound, slow exchange kinetics were observed, which is consistent with a strong binding affinity in the micromolar range[5].
-
Visualizing the Experimental Workflow and Comparative Binding Affinities
To further clarify the experimental process and the comparative performance of this compound, the following diagrams have been generated.
Conclusion
This compound demonstrates a strong binding affinity for the HIV-1 capsid protein, with a dissociation constant in the low micromolar range. Its affinity is comparable to its precursor, NYAD-1, and significantly improved over the original linear peptide, CAI. When compared to small molecule inhibitors, this compound's affinity is in a similar range to the monomeric binding of PF-3450074, although PF-3450074 shows higher affinity for the hexameric form of the capsid. The validation of this compound's binding affinity through robust biophysical methods underscores its potential as a promising candidate for further development in the pursuit of novel anti-HIV-1 therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry studies [bio-protocol.org]
- 4. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of HIV-1 capsid multimerization by sennoside A and sennoside B via interaction with the NTD/CTD interface in capsid hexamer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NYAD-13 with Other HIV Capsid Inhibitors
A Guide for Researchers and Drug Development Professionals
The HIV-1 capsid protein has emerged as a critical, clinically validated target for a new class of antiretroviral drugs. Its essential roles in both early and late stages of the viral lifecycle—including uncoating, nuclear transport, and assembly—present multiple opportunities for therapeutic intervention. This guide provides a comparative analysis of NYAD-13, a peptide-based capsid inhibitor, with other prominent HIV capsid inhibitors, offering a quantitative and qualitative overview of their performance, mechanisms of action, and the experimental frameworks used for their evaluation.
Performance Comparison of HIV Capsid Inhibitors
| Inhibitor | Class | Target Domain | Antiviral Potency (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound (data from NYAD-1) | Stapled Peptide | C-Terminal Domain (CTD) | ~4–15 µM[1] | Pronounced (Specific value not available) | Not Available |
| Lenacapavir (GS-6207) | Small Molecule | N-Terminal Domain (NTD) | 50–100 pM | > 50 µM | > 500,000 |
| PF-74 | Small Molecule | N-Terminal Domain (NTD) | 0.6–1.5 µM | 76–90.5 µM | ~50–150 |
Mechanism of Action: A Visual Representation
HIV capsid inhibitors function by binding to specific pockets on the capsid protein (CA), thereby disrupting its normal function. Peptide-based inhibitors like this compound and small molecules like Lenacapavir and PF-74 target different domains of the capsid protein, leading to distinct mechanisms of inhibition.
References
Cross-Reactivity Profile of NYAD-13: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of NYAD-13, a stabilized peptide inhibitor of HIV-1. While direct comprehensive cross-reactivity studies on this compound against a broad range of viral proteins are not extensively published, this document synthesizes available data on this compound and related compounds to offer insights into its specificity and potential off-target interactions.
Introduction to this compound
This compound is a soluble, hydrocarbon-stapled alpha-helical peptide derived from the C-terminal domain (CTD) of the HIV-1 capsid protein (CA)[1]. It is an analog of NYAD-1, designed to inhibit HIV-1 assembly by targeting the CA protein[2]. The stapling technology enhances the peptide's helical structure, cell permeability, and metabolic stability, making it a promising antiviral candidate.
Primary Target: HIV-1 Capsid Protein
This compound's primary mechanism of action is the disruption of HIV-1 capsid assembly through direct binding to the C-terminal domain of the CA protein. This interaction has been characterized using various biophysical techniques.
Quantitative Analysis of this compound Binding to HIV-1 CA-CTD
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| This compound | HIV-1 CA-CTD | Nuclear Magnetic Resonance (NMR) | ~1 µM | [3] |
| NYAD-1 | HIV-1 CA-CTD | Nuclear Magnetic Resonance (NMR) | ~1 µM | [4] |
| CAI (unmodified peptide) | HIV-1 CA-CTD | ~15 µM | [4] |
Cross-Reactivity with Other Viral Proteins: Limited but Insightful Data
Direct and extensive studies on the cross-reactivity of this compound with a wide array of viral proteins are currently limited in publicly available literature. However, studies on the parent compound, NYAD-1, and other closely related stapled peptides provide valuable insights into its potential specificity.
Specificity for HIV-1: Evidence from a Lentiviral Counterpart
A study on NYAD-1, the parent compound of this compound, investigated its effect on the release of another lentivirus, the Equine Infectious Anemia Virus (EIAV). The results showed that NYAD-1 did not inhibit the release of EIAV particles, suggesting a degree of specificity for HIV-1[2]. This finding implies that the inhibitory action is not a general effect on all lentiviruses and may be specific to the HIV-1 capsid protein.
Potential for Dual-Targeting: Insights from Other CAI-Derived Stapled Peptides
Interestingly, research on other stapled peptides derived from the same capsid assembly inhibitor (CAI) sequence as this compound has revealed unexpected dual-targeting capabilities. Certain i,i+7 hydrocarbon-stapled peptides were found to not only bind to the HIV-1 capsid but also to the V3 loop of the gp120 envelope glycoprotein[4][5]. This suggests that modifications to the stapling strategy and peptide sequence can influence the target specificity and potentially lead to cross-reactivity with other viral proteins, particularly envelope glycoproteins.
This dual-targeted activity is significant as it indicates that the peptide's mechanism of action may be more complex than initially understood, involving both the disruption of virus assembly and the inhibition of viral entry[4][5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the binding and activity of this compound and related peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity
-
Purpose: To determine the binding affinity and map the interaction site of this compound on the HIV-1 CA-CTD.
-
Methodology:
-
Uniformly ¹⁵N-labeled HIV-1 CA-CTD is expressed and purified.
-
A series of two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectra are acquired for the protein in the absence and presence of increasing concentrations of unlabeled this compound.
-
Chemical shift perturbations of the protein's backbone amide signals upon peptide addition are monitored.
-
The dissociation constant (Kd) is calculated by fitting the chemical shift changes to a binding isotherm.
-
Virus Assembly and Release Assays
-
Purpose: To assess the inhibitory effect of the peptide on virus particle production.
-
Methodology:
-
293T cells are transfected with a full-length HIV-1 molecular clone.
-
Transfected cells are treated with varying concentrations of the peptide.
-
Cells are metabolically labeled with [³⁵S]Met/Cys.
-
Cell- and virus-associated proteins are immunoprecipitated with HIV-Ig.
-
Proteins are resolved by SDS-PAGE and visualized by fluorography.
-
The efficiency of virus release is quantified.
-
Visualizing the Landscape: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
This compound Mechanism of Action
Caption: this compound inhibits the HIV-1 life cycle by disrupting virus assembly.
Experimental Workflow for Assessing Antiviral Activity
Caption: A typical workflow for evaluating the antiviral efficacy of this compound.
Conclusion
References
- 1. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why HIV Progress Matters [genre.com]
- 4. Dual-acting stapled peptides target both HIV-1 entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Action of NYAD-13: A Comparative Guide to its Anti-HIV Efficacy
A Novel Peptide Inhibitor Shows Broad Activity Against HIV-1 by Disrupting Capsid Assembly
In the ongoing search for novel therapeutic strategies against the Human Immunodeficiency Virus (HIV), a promising candidate, NYAD-13, has emerged. This soluble, hydrocarbon-stapled peptide has demonstrated a potent ability to inhibit HIV-1 replication. This guide provides a comprehensive comparison of this compound's mechanism of action and its efficacy against various HIV strains, supported by experimental data and detailed protocols for researchers in drug development.
This compound is a soluble analog of the parent compound, NYAD-1.[1] Both peptides are designed to target a critical stage in the HIV-1 life cycle: the assembly of the viral capsid. The capsid is a protein shell that encloses the viral genome and is essential for the early stages of infection. This compound exerts its antiviral effect by binding to the C-terminal domain (CTD) of the HIV-1 capsid protein (CA).[1] This interaction disrupts the normal process of capsid assembly, leading to the formation of non-infectious viral particles.
Comparative Antiviral Activity of this compound and its Analogs
This compound shares a similar mechanism of action with its less soluble counterpart, NYAD-1. Studies have shown that NYAD-1 exhibits broad-spectrum activity against a variety of HIV-1 strains, including different subtypes and those resistant to reverse transcriptase inhibitors.[2] The 50% inhibitory concentration (IC50) for NYAD-1 against these strains typically falls within the low micromolar range. While specific IC50 values for this compound against a wide array of HIV-1 strains are not extensively documented in publicly available literature, its activity against the HIV-1 IIIB strain was found to be similar to that of NYAD-1.[2] However, it is important to note that this compound has also been reported to exhibit more pronounced cytotoxicity compared to NYAD-1.[2]
To provide a comparative perspective, the table below summarizes the available data on the antiviral activity of NYAD-1, which is expected to be indicative of this compound's efficacy.
| HIV-1 Strain/Isolate | Subtype | Co-receptor Tropism | Inhibitor | IC50 (µM) | Cell Line |
| IIIB | B | X4 | NYAD-1 | ~4-15 | MT-2 |
| NL4-3 | B | X4 | NYAD-1 | ~4-15 | MT-2 |
| BaL | B | R5 | NYAD-1 | ~4-15 | PBMC |
| Various Primary Isolates | A, C, D, G | R5, X4, R5X4 | NYAD-1 | ~4-21 | PBMC |
| RT-Resistant Strain (AZT-R) | B | X4 | NYAD-1 | Similar to wild-type | MT-2 |
Table 1: Antiviral Activity of NYAD-1 Against a Panel of HIV-1 Strains. Data for NYAD-1 is presented as a proxy for this compound's activity based on initial comparative studies.
Information regarding the activity of this compound against HIV-2 remains limited in the current body of research.
Mechanism of Action: Disrupting the Viral Core
The primary mechanism of action of this compound involves the targeted disruption of HIV-1 capsid assembly. This process is crucial for the formation of a stable viral core, which protects the viral RNA and enzymes required for replication in the host cell.
Figure 1. Signaling pathway of HIV-1 capsid assembly and its inhibition by this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell-Based HIV-1 Infectivity Assay (p24 Readout)
This assay quantifies the amount of HIV-1 p24 capsid protein produced in cell culture, which is a direct measure of viral replication.
Materials:
-
Target cells (e.g., TZM-bl, MT-2, or PBMCs)
-
HIV-1 virus stock of known titer
-
This compound or other inhibitors
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Pre-incubate the virus stock with the different concentrations of the inhibitors for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the virus-inhibitor mixture.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.[3][4][5]
-
Determine the IC50 value by plotting the percentage of p24 inhibition against the log concentration of the inhibitor.
Figure 2. Experimental workflow for the cell-based HIV-1 infectivity assay.
In Vitro HIV-1 Capsid Assembly Inhibition Assay
This cell-free assay directly assesses the ability of an inhibitor to interfere with the self-assembly of purified HIV-1 capsid protein.
Materials:
-
Purified recombinant HIV-1 capsid protein
-
Assembly buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl)
-
This compound or other inhibitors
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a solution of purified HIV-1 CA protein in assembly buffer.
-
Add varying concentrations of this compound or control compounds to the CA solution.
-
Initiate the assembly reaction by adjusting the salt concentration or temperature.
-
Monitor the assembly process over time by measuring the increase in light scattering or turbidity at a specific wavelength (e.g., 350 nm) using a spectrophotometer.
-
The rate and extent of assembly in the presence of the inhibitor are compared to a no-inhibitor control to determine the inhibitory effect.
Figure 3. Workflow for the in vitro HIV-1 capsid assembly inhibition assay.
NMR Spectroscopy for Binding Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the direct binding of this compound to the HIV-1 capsid protein and to map the binding site. Chemical shift perturbation (CSP) mapping is a common technique for this purpose.[6]
Materials:
-
Isotopically labeled (¹⁵N) purified HIV-1 CA-CTD protein
-
This compound peptide
-
NMR buffer (e.g., 20 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 1 mM DTT)
-
NMR spectrometer
Procedure:
-
Prepare a sample of ¹⁵N-labeled HIV-1 CA-CTD in NMR buffer.
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Prepare a concentrated stock solution of this compound.
-
Perform a titration by adding increasing amounts of the this compound stock solution to the protein sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
Analyze the spectra to identify changes in the chemical shifts of the protein's backbone amide signals upon addition of this compound.
-
Residues with significant chemical shift perturbations are located at or near the binding interface.
Figure 4. Workflow for NMR chemical shift perturbation mapping.
Conclusion and Future Directions
This compound represents a promising class of HIV-1 inhibitors that target the viral capsid, a mechanism distinct from currently approved antiretroviral drugs. Its ability to disrupt capsid assembly offers a new avenue for combating HIV-1, including drug-resistant strains. While its in vitro efficacy is promising, the noted cytotoxicity of this compound highlights the need for further optimization to improve its therapeutic index. Future research should focus on structure-activity relationship studies to design analogs with reduced toxicity while retaining potent antiviral activity. Furthermore, comprehensive studies are required to evaluate the efficacy of this compound and its derivatives against a broader range of HIV-1 clinical isolates and HIV-2 strains to fully understand its potential as a clinical candidate.
References
- 1. Accurate Protein–Peptide Titration Experiments by Nuclear Magnetic Resonance Using Low-Volume Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. ablinc.com [ablinc.com]
- 5. en.hillgene.com [en.hillgene.com]
- 6. Accurate protein-peptide titration experiments by nuclear magnetic resonance using low-volume samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CD38 Inhibitors: Monoclonal Antibodies vs. Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The ectoenzyme CD38 has emerged as a critical therapeutic target in oncology and other diseases due to its role in NAD+ metabolism and cell signaling. This guide provides an objective comparison of the two main classes of CD38 inhibitors: monoclonal antibodies and small molecule inhibitors. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Introduction to CD38 and its Inhibition
CD38 is a transmembrane glycoprotein (B1211001) with dual enzymatic activities: a primary NAD+ glycohydrolase (NADase) function and a secondary ADP-ribosyl cyclase activity.[1][2] By regulating the levels of NAD+, a crucial coenzyme in cellular metabolism, CD38 influences a wide range of cellular processes.[3][4] Its high expression on the surface of multiple myeloma cells has made it an attractive target for therapeutic intervention.[5] Inhibition of CD38 can lead to direct tumor cell killing, immunomodulatory effects, and restoration of cellular NAD+ levels.
Two distinct therapeutic modalities have been developed to target CD38: large-molecule monoclonal antibodies and small molecule inhibitors. This guide will compare these two approaches, highlighting their respective strengths and weaknesses to aid researchers in selecting the appropriate tool for their specific needs.
Data Presentation: Quantitative Comparison of CD38 Inhibitors
The following tables summarize the key quantitative parameters for representative monoclonal antibody and small molecule CD38 inhibitors.
Table 1: Monoclonal Antibody CD38 Inhibitors
| Inhibitor | Type | Binding Affinity (Kd) | Mechanism of Action | Clinical Status |
| Daratumumab | Human IgG1k mAb | High affinity (similar to Isatuximab) | CDC, ADCC, ADCP, Apoptosis, Immunomodulation | FDA Approved (Multiple Myeloma) |
| Isatuximab | Chimeric IgG1k mAb | High affinity (similar to Daratumumab) | ADCC, Apoptosis, CD38 enzymatic inhibition, Immunomodulation | FDA Approved (Multiple Myeloma) |
Table 2: Small Molecule CD38 Inhibitors
| Inhibitor | Type | IC50 | Ki | Mechanism of Action |
| Compound 78c | Thiazoloquin(az)olin(on)e | hCD38: 7.3 nM, mCD38: 1.9 nM | Low nanomolar range | Reversible, uncompetitive inhibitor of NADase activity |
| RBN013209 | Not specified | 0.01 - 0.1 µM (human CD38) | Not Reported | Prevents conversion of extracellular NAD+ to ADPR/cADPR |
| MK-0159 | Not specified | hCD38: 22 nM, mCD38: 3 nM, rCD38: 70 nM | Not Reported | Increases NAD+ and reduces ADPR in vivo |
| Compound 2 (quinazoline-dihydropyrimidine) | Quinazoline-dihydropyrimidine | 1.9 µM | Not Reported | Mixed inhibition of CD38 hydrolase activity |
| 8-NH2-N1-IMP | N1-Inosine 5′-monophosphate analog | 7.6 µM | Not Reported | Inhibits cADPR hydrolysis |
| LX-102 | Not specified | 14.9 µM (NADase activity) | Binding affinity of 7.7 µM | Allosteric inhibitor |
| Apigenin | Flavonoid | ~12 µM | Not Reported | Inhibits CD38 NADase activity |
| Quercetin | Flavonoid | ~13 µM | Not Reported | Inhibits CD38 NADase activity |
Mechanism of Action and Signaling Pathways
The two classes of inhibitors target CD38 through fundamentally different mechanisms, which are depicted in the signaling pathway diagrams below.
Monoclonal Antibody Mechanism of Action
Monoclonal antibodies primarily exert their anti-tumor effects through Fc-dependent mechanisms, including Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), and Antibody-Dependent Cellular Phagocytosis (ADCP). Some antibodies, like isatuximab, also exhibit direct pro-apoptotic activity and can inhibit the enzymatic function of CD38.
Small Molecule Inhibitor Mechanism of Action
Small molecule inhibitors, in contrast, directly target the enzymatic activity of CD38. By binding to the active site or allosteric sites, they block the conversion of NAD+ to its metabolites, thereby increasing intracellular NAD+ levels. This can have profound effects on cellular metabolism and signaling pathways that are dependent on NAD+, such as sirtuin activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare CD38 inhibitors.
CD38 Enzymatic Activity Assay (Fluorometric)
This assay measures the hydrolase or cyclase activity of CD38 using a fluorescent substrate.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
Dilute recombinant human CD38 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorescent substrate (e.g., 1,N6-ethenonicotinamide adenine (B156593) dinucleotide (ε-NAD) for hydrolase activity or nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD+) for cyclase activity).
-
Prepare serial dilutions of the test inhibitor and a known control inhibitor (e.g., apigenin).
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well black plate.
-
Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Add 20 µL of the diluted CD38 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorescent substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm for ε-NAD).
-
Continue to read the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based CD38 Occupancy Assay
This assay measures the ability of a CD38 inhibitor to bind to CD38 on the surface of living cells.
Detailed Protocol:
-
Cell Preparation:
-
Culture a CD38-expressing cell line (e.g., RPMI-8226 multiple myeloma cells) to the desired density.
-
Harvest and wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Incubation:
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add serial dilutions of the test inhibitor or a control antibody (e.g., daratumumab).
-
Incubate for 1 hour at 4°C.
-
-
Staining and Analysis:
-
Wash the cells twice with cold buffer.
-
Add a fluorescently labeled secondary antibody that recognizes the inhibitor (if the inhibitor is an antibody) or a fluorescently labeled anti-CD38 antibody that binds to a different epitope (for small molecule inhibitors).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice.
-
Resuspend the cells in buffer and analyze by flow cytometry.
-
The median fluorescence intensity (MFI) will be proportional to the amount of inhibitor bound to the cells.
-
Concluding Remarks
Both monoclonal antibodies and small molecule inhibitors offer promising avenues for targeting CD38. Monoclonal antibodies have demonstrated significant clinical efficacy, primarily in multiple myeloma, through their potent immunomodulatory mechanisms. Small molecule inhibitors, while earlier in development, present advantages in terms of oral bioavailability, tissue penetration, and the potential to directly modulate NAD+ metabolism, which may have broader therapeutic applications in aging and metabolic diseases. The choice between these modalities will depend on the specific therapeutic context and desired biological outcome. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation and comparison of novel CD38-targeting agents.
References
- 1. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
Enhanced Cell Permeability of NYAD-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cell permeability of NYAD-13, a promising anti-HIV peptide, with its parent compound and other alternatives. The information presented is supported by experimental data to validate the enhanced cell permeability of this compound, a critical attribute for its therapeutic potential.
Introduction to this compound
This compound is a hydrocarbon-stapled alpha-helical peptide derived from its precursor, NYAD-1. Both were developed from a parent peptide, CAI, which inhibits HIV-1 capsid assembly but lacks the ability to enter cells.[1][2] The process of hydrocarbon stapling was employed to stabilize the helical structure of the peptide, a modification that has been shown to enhance cell permeability.[2][3] this compound was specifically designed as a more soluble analog of NYAD-1, facilitating its use in cell-based assays and structural studies.[1]
Comparative Analysis of Cell Permeability
Data Summary
| Compound | Type | Method of Permeability Assessment | Key Findings | Reference |
| This compound | Stapled Peptide | Confocal Microscopy | Demonstrated intracellular localization. | |
| NYAD-1 | Stapled Peptide | FACS Analysis | ~92% of MT-2 cells stained positive for FITC-conjugated NYAD-1. | |
| Confocal Microscopy | Confirmed intracellular penetration. | |||
| CAI | Linear Peptide | FACS Analysis | No significant staining observed in MT-2 cells with FITC-conjugated CAI. | |
| Confocal Microscopy | Did not penetrate cells. | |||
| TAT Peptide | Cell-Penetrating Peptide | Various | Known to efficiently translocate across cell membranes. Used as a positive control in many cell uptake studies. | |
| Penetratin | Cell-Penetrating Peptide | Various | Another well-characterized cell-penetrating peptide. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's cell permeability.
Fluorescence-Activated Cell Sorting (FACS) Analysis
Objective: To quantify the percentage of cells that have taken up a fluorescently labeled peptide.
Methodology:
-
Peptide Labeling: The peptide of interest (e.g., NYAD-1, CAI) is conjugated with a fluorescent dye such as Fluorescein isothiocyanate (FITC).
-
Cell Culture: Human T-cell line (e.g., MT-2) or other appropriate cell lines are cultured under standard conditions.
-
Incubation: Cells are incubated with the FITC-conjugated peptides at a specific concentration and for a defined period.
-
Washing: After incubation, cells are washed multiple times with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
FACS Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The percentage of fluorescently positive cells is determined by gating on the cell population and analyzing the fluorescence channel corresponding to the dye used.
Confocal Microscopy
Objective: To visualize the intracellular localization of a fluorescently labeled peptide.
Methodology:
-
Peptide Labeling: Similar to FACS analysis, the peptide is conjugated with a fluorescent probe.
-
Cell Culture and Seeding: Cells are seeded on glass coverslips in a culture dish and allowed to adhere.
-
Incubation: The cells are then incubated with the fluorescently labeled peptide under desired conditions.
-
Washing and Fixation: Following incubation, the cells are washed with PBS to remove extracellular peptide. The cells are then fixed with a suitable fixative (e.g., paraformaldehyde).
-
Staining (Optional): Cell nuclei and/or other organelles can be stained with specific fluorescent dyes (e.g., DAPI for nuclei) to provide a reference for the peptide's location.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal laser scanning microscope. Z-stack images are often acquired to reconstruct a 3D view of the cell and confirm the intracellular localization of the peptide.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing cell permeability.
Caption: Mechanism of HIV-1 capsid assembly inhibition by this compound.
Caption: General experimental workflow for assessing peptide cell permeability.
Alternatives to this compound
Several other molecules have been developed to target the HIV-1 capsid, representing alternatives to this compound.
| Alternative | Type | Mechanism of Action | Key Features | Reference |
| CAC1 | Peptide | Disrupts CA-CTD dimerization. | Represents the sequence of helix 9 of the capsid protein. | |
| NYAD-201/202 | Peptide | Binds to CA-CTD monomer and inhibits dimerization. | Potent antiviral activity against a broad range of HIV-1 isolates. | |
| NYAD-36, 66, 67 | Stapled Peptides | Inhibit mature-like particle formation. | i,i+7 stapled peptides. | |
| PF-74 | Small Molecule | Binds to the NTD-CTD interface of the capsid. | Dual mechanism of action, affecting both early and late stages of the viral life cycle. | |
| GS-CA1 | Small Molecule | Binds to the NTD-CTD intersubunit interface. | Highly potent with picomolar activity against various HIV-1 subtypes. |
Conclusion
The available evidence strongly indicates that this compound possesses enhanced cell permeability compared to its parent peptide, CAI. This is a direct result of the hydrocarbon stapling modification. While quantitative permeability data is limited, the qualitative and semi-quantitative results from FACS and confocal microscopy provide compelling validation of its cell-penetrating properties. For drug development professionals, this compound represents a significant advancement in the design of peptide-based therapeutics targeting intracellular proteins. Further studies employing standardized quantitative assays would be beneficial to directly compare its permeability with other well-characterized cell-penetrating peptides and to further optimize its potential as an anti-HIV agent.
References
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of the hydrocarbon-stapled peptide NYAD-13 and its analogs. The information is intended for researchers and professionals in the fields of drug discovery and development, offering a concise overview of available data to inform future studies.
Introduction to this compound and Related Peptides
This compound is a soluble analog of NYAD-1, a cell-penetrating peptide designed to inhibit HIV-1 capsid assembly[1][2]. Both peptides are derived from the C-terminal domain of the HIV-1 capsid protein. The modification in this compound, the replacement of a C-terminal proline with three lysine (B10760008) residues, enhances its solubility, facilitating its study in biological assays[2]. While showing promise as an antiviral agent, this compound has also been noted for its pronounced cytotoxicity[1]. This guide aims to collate the available cytotoxicity data for this compound and related peptides to provide a comparative perspective.
Quantitative Cytotoxicity Data
The following table summarizes the available 50% cytotoxic concentration (CC50) values for NYAD-1 and its analogs. It is important to note that a specific CC50 value for this compound has not been reported in the reviewed literature, although its cytotoxicity has been described as "pronounced"[1].
| Peptide | Description | Cell Line | CC50 (µM) | Reference |
| NYAD-1 | Parent hydrocarbon-stapled peptide | MT-2 | > 135-300 | |
| This compound | Soluble analog of NYAD-1 | Not Specified | Pronounced Cytotoxicity (Specific value not reported) | [1] |
| NYAD-17 | Control hydrocarbon-stapled peptide | Not Specified | No antiviral activity; cytotoxicity not specified | [1] |
| NYAD-14 | i,i+4 hydrocarbon-stapled analog | Not Specified | No antiviral activity; cytotoxicity not specified | [1] |
| NYAD-16 | i,i+4 hydrocarbon-stapled analog | Not Specified | No antiviral activity; cytotoxicity not specified | [1] |
| NYAD-36 | i,i+7 hydrocarbon-stapled analog | MT-2 | > 42 | |
| NYAD-66 | i,i+7 hydrocarbon-stapled analog | MT-2 | > 190 | |
| NYAD-67 | i,i+7 hydrocarbon-stapled analog | MT-2 | > 42 |
Experimental Protocols
The cytotoxic effects of these peptides are typically evaluated using standard cell-based assays. Below are detailed methodologies for common experiments used to assess cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Peptide Treatment: Prepare serial dilutions of the peptides in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined as the concentration of the peptide that reduces cell viability by 50%.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with peptides for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways and Mechanisms of Cytotoxicity
The precise signaling pathways mediating the cytotoxicity of this compound have not been elucidated. However, based on the properties of cell-penetrating and hydrocarbon-stapled peptides, several mechanisms can be hypothesized.
-
Membrane Disruption: Cationic and amphipathic peptides can interact with and disrupt the integrity of the cell membrane, leading to cell lysis and death. This is a common mechanism for many antimicrobial and cell-penetrating peptides.
-
Induction of Apoptosis: Peptides that successfully penetrate the cell can interact with intracellular targets to trigger programmed cell death, or apoptosis. This can involve the activation of caspase cascades and the disruption of mitochondrial function.
-
Autophagy Modulation: Some peptides have been shown to modulate autophagy, a cellular process of self-digestion. Dysregulation of autophagy can lead to cell death.
Visualizations
Experimental Workflow for Cytotoxicity Profiling
Caption: Workflow for assessing the cytotoxicity of this compound and its analogs.
Hypothetical Signaling Pathway for Peptide-Induced Apoptosis
References
Comparative Analysis of NYAD-13 Specificity for the HIV-1 Capsid
Guide for Researchers and Drug Development Professionals
This guide provides a detailed assessment of NYAD-13, a peptide-based inhibitor, and its specificity for the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). To establish a comprehensive understanding, its performance and binding characteristics are compared with two well-characterized small-molecule inhibitors: PF-74 and the first-in-class clinical drug, Lenacapavir (B1654289) (GS-6207). This comparison highlights differences in binding sites, affinity, antiviral potency, and mechanisms of action, which are crucial for evaluating therapeutic potential.
The HIV-1 capsid is a conical shell made of CA protein that encases the viral genome.[1] It is a critical therapeutic target because it plays essential roles at multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly.[2][3] Molecules that interfere with capsid function can potently inhibit viral replication.[4]
Mechanism of Action and Binding Site Comparison
The specificity of an inhibitor is fundamentally determined by its binding site on the target protein. This compound, PF-74, and Lenacapavir target distinct regions of the HIV-1 CA, leading to different functional consequences.
-
This compound : This hydrocarbon-stapled peptide is an analogue of the Capsid Assembly Inhibitor (CAI).[1][5] It specifically targets the C-terminal domain (CTD) of the CA protein, binding at the dimer interface.[1][6] This interaction disrupts the formation of both mature and immature viral particles.[6]
-
PF-74 : This small molecule binds to a highly conserved hydrophobic pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the viral capsid hexamer.[7][8] By binding here, it competes with essential host factors like CPSF6 and NUP153.[8][9] This interaction prematurely destabilizes the capsid, leading to accelerated uncoating and inhibition of reverse transcription.[10][11]
-
Lenacapavir (GS-6207) : As a highly potent, long-acting inhibitor, Lenacapavir binds to the same NTD-CTD interface pocket as PF-74 but establishes more extensive interactions.[2][7] This binding has a multi-modal inhibitory effect: it hyper-stabilizes the capsid, preventing timely uncoating after infection, and also interferes with the assembly of new virions, leading to the production of malformed, non-infectious particles.[11][12][13]
Quantitative Performance Data
The following table summarizes key quantitative metrics for this compound and its comparators, providing a clear view of their relative binding affinities and antiviral potencies.
| Parameter | This compound / NYAD-1 | PF-74 | Lenacapavir (GS-6207) |
| Target Site | CA C-Terminal Domain (CTD) Dimer Interface[1][5] | CA NTD-CTD Interface Pocket[7][8] | CA NTD-CTD Interface Pocket[2][12] |
| Binding Affinity (Kd) | ~1 µM (for NYAD-1)[14] | 176 ± 78 nM (to CA hexamer)[9] | ~20-fold higher than PF-74[15] |
| Antiviral Potency (EC50/IC50) | 4–15 µM (IC50 for NYAD-1)[1] | 8–640 nM (EC50)[9] | 32–105 pM (EC50)[12][16] |
| Cytotoxicity (CC50) | >135 µM (for NYAD-1)[14] | 90.5 ± 5.9 µM[9] | >10 µM (in various cell lines) |
| Selectivity Index (SI) | >9–33 (CC50/IC50) | ~100–150 (CC50/EC50) | >100,000 (CC50/EC50) |
Note: Data for this compound is limited; values from its parent compound NYAD-1 are used as a proxy where indicated. Selectivity Index is calculated as CC50/EC50.
Experimental Protocols
Assessing the binding specificity and affinity of a compound like this compound requires precise biophysical techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18]
Objective: To quantify the thermodynamic parameters of this compound binding to recombinant HIV-1 CA protein.
Methodology:
-
Protein Preparation: Express and purify recombinant HIV-1 CA protein (full-length or CTD domain). Perform dialysis extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) to ensure buffer matching.[19]
-
Compound Preparation: Dissolve lyophilized this compound peptide in the final dialysis buffer. Ensure the pH is matched precisely with the protein solution.[19]
-
Concentration Determination: Accurately determine the concentrations of both the CA protein (e.g., by A280 measurement) and this compound.
-
ITC Instrument Setup: Use a high-sensitivity instrument like a VP-ITC (MicroCal).[17] Thoroughly clean the sample cell and syringe. Load the reference cell with buffer.
-
Loading: Load the CA protein solution (e.g., 10-20 µM) into the sample cell. Load the this compound solution (e.g., 100-200 µM) into the injection syringe.[20]
-
Titration: Set the experiment temperature (e.g., 25°C). Perform a series of small injections (e.g., 10-15 µL) of the this compound solution into the sample cell containing the CA protein, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Subtract the heat of dilution, determined from a control titration of this compound into buffer. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.[18]
Fluorescence Fluctuation Spectroscopy (FFS)
FFS is a sensitive method for screening and characterizing interactions with large, multivalent structures like the assembled HIV-1 capsid.[21][22] It measures fluctuations in fluorescence intensity as fluorescently-labeled molecules diffuse through a tiny confocal volume.
Objective: To detect and quantify the binding of fluorescently-labeled this compound to in-vitro assembled HIV-1 CA particles.
Methodology:
-
Reagent Preparation:
-
Synthesize this compound with a fluorescent label (e.g., Alexa Fluor 488).
-
Prepare self-assembled HIV-1 capsid particles (e.g., tubes or cones) from recombinant CA protein in a high-salt buffer.[21]
-
-
Assay Setup:
-
Dilute the fluorescent this compound to a low nanomolar concentration in an appropriate assay buffer.
-
In a multi-well plate, mix the fluorescent this compound with varying concentrations of the unlabeled capsid particles. Include a control with no capsid particles.[23]
-
-
Data Acquisition:
-
Use a confocal microscope equipped for FFS. For each well, acquire fluorescence intensity data over time (e.g., 10-100 seconds).[21]
-
-
Data Analysis:
-
Analyze the fluorescence traces. Binding of multiple fluorescent this compound molecules to a single large capsid particle results in bright spikes of fluorescence as the complex diffuses through the confocal volume.
-
Quantify binding by analyzing the "brightness" of the fluorescent particles. An increase in brightness indicates complex formation.[23]
-
For quantitative affinity measurements, a two-color coincidence detection approach can be used, where both the analyte and the capsid are fluorescently labeled with different dyes.[22]
-
References
- 1. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Capsid Inhibitors Beyond PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. natap.org [natap.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zaguan.unizar.es [zaguan.unizar.es]
- 19. youtube.com [youtube.com]
- 20. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Rapid HIV-1 Capsid Interaction Screening Using Fluorescence Fluctuation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NYAD-13
The following guide provides comprehensive, step-by-step procedures for the proper disposal of NYAD-13, a cell-penetrating helical peptide. This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this laboratory chemical in accordance with general safety protocols for synthetic peptides. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on standard practices for similar research-grade peptides and should be supplemented by institution-specific protocols and a risk assessment conducted by the user.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The immediate environment should be prepared to handle any potential spills, and all personnel involved must be aware of the material's nature.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid form and there is a risk of dust formation, a dust respirator should be used.
All handling of this compound, particularly when in powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with federal, state, and local environmental control regulations[1]. The following steps provide a general framework for its disposal.
-
Decontamination (if applicable): If this compound has been used in biological experiments (e.g., cell culture), the waste may be classified as biohazardous. In such cases, the waste must first be decontaminated using an approved method such as autoclaving or chemical disinfection, in accordance with your institution's biosafety guidelines.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., weighing boats, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated sharps container.
-
-
Waste Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (peptide)"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The primary hazards associated (e.g., "Chemical Irritant" - as a precaution for peptides)
-
-
Storage of Waste: Waste containers should be securely sealed and stored in a designated, well-ventilated, and controlled waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data for Waste Management
To ensure proper documentation and disposal, maintain a log of the this compound waste generated. The following table should be used to track quantitative data for each waste container.
| Waste Stream ID | Form (Solid/Liquid) | This compound Concentration | Volume (L) / Mass (g) | Date Generated | Primary Hazard(s) |
| e.g., NYAD13-L-001 | Liquid | e.g., 10 µM in PBS | e.g., 0.5 L | YYYY-MM-DD | Chemical |
| e.g., NYAD13-S-001 | Solid | e.g., N/A | e.g., 5 g | YYYY-MM-DD | Chemical |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for NYAD-13
Disclaimer: The following information is a generalized safety and handling guide for a research compound. As of the date of this document, "NYAD-13" is primarily identified as a peptide inhibitor in virology research and not as a regulated hazardous chemical with a formal Safety Data Sheet (SDS). The procedures outlined below are based on general laboratory best practices for handling soluble, biologically active compounds and should be adapted to a formal risk assessment for any specific material.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operations and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a risk assessment based on the specific procedures and quantities is necessary. However, the following baseline PPE is recommended to minimize exposure.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, powder-free | Prevents skin contact. Consider double-gloving for handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for solutions | If aerosolization is possible, use a certified respirator within a ventilated enclosure. |
Note: For large spills, a full-face respirator, chemical-resistant suit, and boots may be necessary. Always consult your institution's environmental health and safety department for specific guidance.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature should be as specified by the supplier, typically -20°C to -80°C for peptides to ensure stability.
2. Preparation of Solutions:
-
All handling of powdered this compound and preparation of stock solutions should be conducted in a chemical fume hood or other ventilated enclosure.
-
Use appropriate tools to handle the material to avoid generating dust.
-
This compound is reported to be soluble in water and DMSO.[1] Prepare solutions using appropriate laboratory-grade solvents.
3. Handling and Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[2]
4. Spill Management:
-
Small Spills: Use appropriate tools to carefully collect the spilled material into a designated waste container.[2]
-
Large Spills: Evacuate the area and consult your institution's emergency procedures. Use a shovel or other appropriate tool to place the material into a convenient waste disposal container.[2]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental regulations.[2]
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through your institution's hazardous waste program. |
| Contaminated Labware | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE | Dispose of in a sealed bag within the hazardous waste stream. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
